Fmoc-L-Tyr(CH2-Chx)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(cyclohexylmethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-17,22,28-29H,1-3,8-9,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLBSANSSJLZIF-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Fmoc-O-cyclohexylmethyl-L-tyrosine
[1]
Part 1: Chemical Identity & CAS Status[2]
Compound Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-O-cyclohexylmethyl-L-tyrosine
Abbreviation: Fmoc-Tyr(Cym)-OH or Fmoc-Tyr(O-CH2cHex)-OH
Molecular Formula: C
CAS Number Search Result
Status: No dedicated CAS Registry Number assigned in public commercial catalogs.
Unlike standard derivatives such as Fmoc-Tyr(tBu)-OH (CAS: 71989-38-3) or Fmoc-Tyr(Me)-OH (CAS: 77128-72-4), the cyclohexylmethyl variant is a specialized research intermediate .[1] It is typically synthesized in situ on solid phase or prepared via custom synthesis for specific structural biology applications (e.g., HIV-1 gp120 interaction studies).[1]
Critical Distinction: Do not confuse this with Fmoc-O-cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH), where the cyclohexyl ring is directly attached to the oxygen.[1] The "methyl" spacer in cyclohexylmethyl significantly alters the steric profile and flexibility of the side chain.
Part 2: Synthesis & Manufacturing Protocols
Since this compound is not a standard catalog item, researchers must synthesize it.[1] Below is a self-validating protocol based on Mitsunobu etherification , which offers the highest regioselectivity and prevents racemization of the chiral center.
Protocol: Solution-Phase Synthesis via Mitsunobu
Objective: Selective O-alkylation of the tyrosine phenol without affecting the Fmoc or carboxyl groups.
Reagents:
-
Starting Material: Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe).[1] Note: The carboxyl group must be protected to prevent esterification of the wrong site.
-
Alcohol: Cyclohexylmethanol (1.1 eq).[1]
-
Coupling Agents: Triphenylphosphine (PPh
, 1.2 eq) and Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1] -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Fmoc-Tyr-OMe (1.0 eq) and PPh
(1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1] -
Addition: Add Cyclohexylmethanol (1.1 eq).
-
Activation: Dropwise add DIAD (1.2 eq) over 15 minutes. The solution should turn pale yellow.[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO
and Brine. -
Purification: Flash chromatography (Silica gel) to isolate Fmoc-Tyr(Cym)-OMe .
-
Hydrolysis (Critical Step): To obtain the free acid for SPPS, treat the ester with LiOH/THF/Water at 0°C. Caution: Monitor pH strictly to avoid removing the base-labile Fmoc group.[1] Acidify with 1M HCl to pH 3 and extract immediately.[1]
Visualization: Synthesis Pathway
Caption: Figure 1. Mitsunobu synthesis route for Fmoc-Tyr(Cym)-OH, ensuring preservation of the Fmoc group during final ester hydrolysis.
Part 3: Chemical Properties & Stability
This derivative is designed for permanent modification , not transient protection.[1]
Stability Profile
-
TFA Stability: High.[1] The cyclohexylmethyl ether is an alkyl ether.[1] Unlike tert-butyl (tBu) or trityl (Trt) groups, it will not cleave during standard TFA cleavage (95% TFA).[1]
-
Implication: The cyclohexylmethyl group remains on the peptide after cleavage from the resin.
-
-
Base Stability: Stable to 20% Piperidine (standard Fmoc deprotection).[1]
-
Removal: If removal is required (rare), it requires harsh conditions such as HBr/Acetic Acid or BBr
, which are generally incompatible with sensitive peptides.
Physicochemical Impact[3]
Part 4: Applications in Drug Discovery
Interfacial Cavity Filling (HIV-1 gp120)
The primary documented application of this specific derivative is in the optimization of CD4-mimetic miniproteins.[1] The cyclohexylmethyl group acts as a "hydrophobic plug."[1]
-
Mechanism: The large, hydrophobic cyclohexyl ring extends into the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein.
-
Efficacy: This modification has been shown to enhance the binding affinity of miniproteins by optimizing van der Waals contacts within the hydrophobic core of the viral protein.
Membrane Permeability
Incorporating Fmoc-Tyr(Cym)-OH into peptide therapeutics can improve passive membrane permeability by masking the polar phenolic hydroxyl group and increasing the overall lipophilicity of the sequence.[1]
Part 5: Solid-Phase Peptide Synthesis (SPPS) Integration
When using Fmoc-Tyr(Cym)-OH in automated synthesis, standard protocols must be adjusted due to steric hindrance.[1]
Data Table: SPPS Coupling Parameters
| Parameter | Standard Condition | Optimized for Fmoc-Tyr(Cym)-OH | Rationale |
| Coupling Reagent | HBTU or DIC/HOBt | HATU / HOAt | Stronger activation required for bulky AA.[1] |
| Coupling Time | 30–45 mins | 2 x 60 mins (Double Couple) | Ensures complete acylation despite sterics.[1] |
| Solvent | DMF | DMF / NMP (1:1) | NMP improves swelling for hydrophobic sequences.[1] |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H2O | Standard TFA Cocktail | The side chain is stable; no special scavengers needed for it.[1] |
Visualization: SPPS Decision Logic
Caption: Figure 2. Decision tree for coupling sterically hindered Fmoc-Tyr(Cym)-OH residues.
References
-
Design of CD4-Mimetic Miniproteins
-
Title: Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein.[1]
-
Source: National Institutes of Health (NIH) / PubMed Central.[1]
- Context: Describes the synthesis of O-(cyclohexylmethyl)-L-tyrosine on Wang resin and its use in targeting gp120.
-
URL:[Link]
-
-
Cyclohexyl Ether Protection (Related Chemistry)
-
General Fmoc-Tyr Derivatives (Comparison)
Sources
- 1. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 3. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 4. 71989-38-3|Fmoc-Tyr(tBu)-OH|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
A Tale of Two Tyrosines: An In-Depth Technical Guide to Fmoc-L-Tyr(CH2-Chx)-OH vs. Fmoc-Tyr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is a critical determinant of success. For the incorporation of tyrosine, a crucial residue in many biologically active peptides, the selection of the side-chain protecting group can significantly impact synthesis efficiency, peptide purity, and the final yield. This guide provides a deep dive into the nuances of two such protected tyrosine derivatives: the widely-used Fmoc-Tyr(tBu)-OH and the less conventional Fmoc-L-Tyr(CH2-Chx)-OH. While the former is a mainstay in modern Fmoc/tBu chemistry, the latter presents an alternative with distinct properties worthy of consideration for specific applications.
The Orthogonal Dance of Protection: A Prerequisite for Successful SPPS
The elegance of Fmoc-based SPPS lies in its orthogonal protection strategy.[1] The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved at each cycle of amino acid addition.[2] In contrast, the reactive side chains of amino acids are shielded by more robust protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved at the final stage of synthesis, typically with a strong acid like trifluoroacetic acid (TFA).[1][3] This orthogonality ensures the integrity of the growing peptide chain and prevents unwanted side reactions.[4]
The phenolic hydroxyl group of tyrosine is a prime candidate for such side reactions, particularly acylation, which can lead to branched peptide impurities.[4] Therefore, effective side-chain protection is non-negotiable for the successful synthesis of tyrosine-containing peptides.
The Incumbent: Fmoc-Tyr(tBu)-OH – The Gold Standard
Fmoc-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is the most commonly used protected tyrosine derivative in Fmoc SPPS.[5] Its popularity stems from a combination of favorable chemical properties and a long history of successful application.
Chemical Structure and Properties
The tert-butyl (tBu) group, a bulky alkyl ether, effectively shields the hydroxyl group of the tyrosine side chain. This protection is robustly stable to the repetitive treatments with piperidine used for Fmoc deprotection.
Below is a diagram illustrating the chemical structure of Fmoc-Tyr(tBu)-OH.
Caption: Final cleavage and deprotection workflow for a peptide containing Tyr(tBu).
Advantages in SPPS
-
High Stability: The tBu group is highly stable to the basic conditions used for Fmoc removal, preventing premature deprotection and subsequent side reactions. * Clean Cleavage: The acid-labile nature of the tBu group allows for efficient and clean removal during the final TFA cleavage step. [6]* Good Solubility: Fmoc-Tyr(tBu)-OH generally exhibits good solubility in common SPPS solvents like DMF and NMP, facilitating efficient coupling reactions. * Commercial Availability: It is widely available from numerous suppliers, ensuring a consistent and reliable source for researchers.
Potential Limitations
-
Tert-butylation: The tert-butyl cation generated during cleavage can potentially alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively. [5]
The Challenger: this compound – A Niche Alternative
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-O-cyclohexylmethyl-L-tyrosine, represents a less common alternative for tyrosine protection. While not as widely adopted as its tert-butyl counterpart, the cyclohexylmethyl protecting group offers a different set of properties that may be advantageous in specific synthetic scenarios.
Chemical Structure and Inferred Properties
The cyclohexylmethyl group is a bulkier and more lipophilic protecting group compared to the tert-butyl group. Information on the use of a cyclohexyl (Chx) protecting group for the hydroxyls of serine and threonine in Boc-chemistry suggests it provides substantial stability. [7]It is reasonable to infer that the cyclohexylmethyl ether of tyrosine would also be stable to the basic conditions of Fmoc deprotection.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Inferred Deprotection Mechanism and Conditions
Based on the behavior of the cyclohexyl group in Boc chemistry, the cyclohexylmethyl ether is expected to be significantly more stable to acid than the tert-butyl ether. [7]While standard TFA cleavage will likely remove the cyclohexylmethyl group, it may require longer reaction times or harsher conditions, such as the addition of stronger acids like trifluoromethanesulfonic acid (TFMSA). [7] The inferred final cleavage and deprotection workflow for a peptide containing Tyr(CH2-Chx) is shown below.
Caption: Inferred final cleavage and deprotection workflow for a peptide containing Tyr(CH2-Chx).
Potential Advantages
-
Enhanced Acid Stability: The primary advantage of the cyclohexylmethyl group would be its increased stability to acidic conditions. This could be beneficial in syntheses where other acid-labile protecting groups are present and need to be selectively retained during certain steps.
Potential Disadvantages
-
Harsher Cleavage Conditions: The increased stability necessitates more aggressive cleavage conditions, which could potentially lead to side reactions with other sensitive amino acids in the peptide sequence.
-
Difficult Synthesis of the Building Block: The synthesis of O-cyclohexyltyrosine has been reported to be challenging, potentially leading to higher costs and limited availability of the Fmoc-protected derivative. [8]* Limited Commercial Availability: this compound is not a standard, commercially available reagent, which poses a significant hurdle for its routine use.
Comparative Analysis: this compound vs. Fmoc-Tyr(tBu)-OH
The following table summarizes the key differences between the two protected tyrosine derivatives.
| Feature | Fmoc-Tyr(tBu)-OH | This compound (Inferred) |
| Protecting Group | tert-Butyl (tBu) | Cyclohexylmethyl (CH2-Chx) |
| Stability to Base | High | High |
| Stability to Acid | Moderate (cleaved by TFA) | High (requires harsher acidolysis) |
| Cleavage Conditions | Standard TFA cocktail (e.g., 95% TFA) [6] | Potentially requires stronger acids (e.g., TFA/TFMSA) or longer reaction times [7] |
| Potential Side Reactions | Tert-butylation of sensitive residues [5] | Potential for side reactions due to harsher cleavage conditions |
| Commercial Availability | Widely available | Not readily available |
| Primary Application | Standard Fmoc SPPS | Niche applications requiring higher acid stability |
Experimental Protocols
Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes. [6]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. [6]3. Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the fulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as DIPEA (6-10 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. [6]6. Washing: Wash the resin with DMF (3-4 times) to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Final Cleavage and Deprotection (for peptides containing Tyr(tBu))
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. [9]3. Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. [9]4. Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. [9]5. Purification: Purify the crude peptide by reverse-phase HPLC.
Conclusion: Choosing the Right Tool for the Job
Fmoc-Tyr(tBu)-OH remains the undisputed workhorse for the incorporation of tyrosine in routine Fmoc SPPS. Its well-balanced properties of stability, clean cleavage, and ready availability make it the optimal choice for the vast majority of synthetic targets.
This compound, on the other hand, occupies a more theoretical and niche space. While its inferred higher acid stability could present advantages in highly specialized synthetic strategies, the practical challenges of its synthesis, limited availability, and the need for harsher deprotection conditions currently prevent its widespread adoption. For the modern peptide chemist, a thorough understanding of the properties of the standard Fmoc-Tyr(tBu)-OH and the principles of orthogonal protection will pave the way for the successful synthesis of a wide array of complex and biologically important peptides.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Tyr(tBu)-OH: A Key Component in Your Peptide Synthesis Toolkit. Retrieved from [Link]
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572–575. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]
-
Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1979-1984. Retrieved from [Link]
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
Bury, C. S., et al. (2017). OH cleavage from tyrosine: debunking a myth. Acta Crystallographica Section D, Structural Biology, 73(Pt 1), 1–10. Retrieved from [Link]
-
Pool, M. B., et al. (2022). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 51(18), 7839–7857. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. digital.csic.es [digital.csic.es]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Lipophilic Tyrosine Derivatives for Peptide Synthesis
Executive Summary: The Solubility-Permeability Paradox
In modern peptide therapeutics, the physicochemical limitations of native sequences often stall development. While Tyrosine (Tyr) is a critical residue for receptor binding and signal transduction, its phenolic hydroxyl group creates a duality: it is a handle for hydrogen bonding but also a liability for membrane permeability and aggregation.
This guide details the strategic use of Lipophilic Tyrosine Derivatives —specifically O-alkylated and sterically hindered analogs—to solve the "Solubility-Permeability Paradox." By masking the phenolic dipole or introducing hydrophobic bulk, researchers can enhance the ADME profile of peptide drugs without altering the peptide backbone.
Strategic Classification of Derivatives
We categorize lipophilic tyrosine derivatives into two distinct classes based on their role in the final therapeutic.
Class I: Transient Lipophilicity (Process Aids)
These derivatives use bulky, lipophilic protecting groups to disrupt
-
Examples: Fmoc-Tyr(Trt)-OH, Fmoc-Tyr(2-Cl-Z)-OH.
-
Mechanism: The bulky trityl or benzyloxycarbonyl group prevents inter-chain hydrogen bonding.
Class II: Permanent Lipophilicity (Functional Motifs)
These derivatives retain their lipophilic modification in the final molecule, conferring enhanced membrane permeability (lipidization) or metabolic stability.
-
Examples:
-
Fmoc-Tyr(O-Dodecyl)-OH: Lipid-conjugated tyrosine for cell penetration.
-
Fmoc-Dmt-OH (2,6-Dimethyltyrosine): High-lipophilicity, sterically hindered analog (common in opioid mimetics).
-
Fmoc-F
Y-OH (3,5-Difluorotyrosine): Increases lipophilicity ( ) via the fluorine effect while maintaining H-bond capability.
-
Chemical Synthesis of Lipophilic Building Blocks
Commercially available derivatives are often limited to standard protecting groups. For novel therapeutics, in-house synthesis of "Class II" derivatives is often required.
Protocol A: Synthesis of Fmoc-Tyr(O-Dodecyl)-OH
Objective: Create a permanently lipidated tyrosine building block stable to TFA cleavage. Chemistry: Williamson Ether Synthesis followed by Orthogonal Deprotection.
Reaction Pathway (Graphviz)
Figure 1: Synthetic route for Fmoc-Tyr(O-Dodecyl)-OH. The O-alkylation (Step 3) is the determinant of lipophilicity.
Detailed Methodology
-
Protection (N-Terminus): React L-Tyrosine with Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to yield Z-Tyr-OH.
-
Esterification: Reflux Z-Tyr-OH in dry methanol with thionyl chloride (
) to protect the carboxyl group (Z-Tyr-OMe). Note: This prevents carboxyl alkylation in the next step. -
O-Alkylation (The Lipidization):
-
Dissolve Z-Tyr-OMe (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq) and 1-Bromododecane (1.2 eq). -
Heat to 60°C for 12 hours. Monitor via TLC.
-
Causality: The phenolate anion is generated in situ and attacks the alkyl halide. The methyl ester protects the C-terminus from competing alkylation.
-
-
Deprotection Sequence:
-
Saponification: Hydrolyze the methyl ester using LiOH in THF/H2O (1:1).
-
Z-Removal: Perform catalytic hydrogenation (
, Pd/C) in MeOH to remove the Z-group, yielding free H-Tyr(O-Dodecyl)-OH.
-
-
Fmoc Installation: React the free amino acid with Fmoc-OSu and
in Acetone/H2O to yield the final SPPS-ready building block.
SPPS Integration & Protocols
Incorporating lipophilic derivatives requires modified protocols due to steric hindrance and solubility changes.
Comparison of Coupling Reagents
| Reagent System | Activation Mechanism | Suitability for Lipophilic Tyr | Notes |
| DIC / Oxyma | Carbodiimide / Oxime | High | Standard for Fmoc chemistry. Low racemization risk. |
| HBTU / DIPEA | Uronium / Base | Medium | Risk of guanidinylation if activation is slow due to steric bulk. |
| HATU / HOAt | Aza-benzotriazole | High (Difficult Couplings) | Essential for sterically hindered analogs like Dmt or N-Me-Tyr . |
| PyBOP | Phosphonium | Low | Byproducts (HMPA) are toxic; less efficient than HATU. |
Protocol: Coupling Sterically Hindered Derivatives (e.g., Fmoc-Dmt-OH)
Steric bulk at the ortho positions (2,6-dimethyl) significantly retards acylation. Standard automated protocols often fail.
Step-by-Step Procedure:
-
Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or ChemMatrix .
-
Reasoning: High loading leads to aggregation of hydrophobic chains. ChemMatrix (PEG-based) offers superior swelling for lipophilic sequences.
-
-
Activation:
-
Dissolve Fmoc-Dmt-OH (3.0 eq) in NMP (N-methylpyrrolidone).
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add TMP (2,4,6-Trimethylpyridine, Collidine) (6.0 eq) instead of DIPEA.
-
Causality: Collidine is a weaker, non-nucleophilic base that minimizes racemization during prolonged coupling.
-
-
Coupling:
-
Reaction time: 2 to 4 hours (vs. standard 30 min).
-
Temperature: 50°C (Microwave or conventional heating).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, perform a second coupling.
Cleavage & Isolation
For Class II derivatives (Permanent Lipophilicity), the ether bond must survive TFA cleavage.
-
Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Stability Check:
-
O-Alkyl ethers (e.g., Tyr(O-Dodecyl)): Stable .
-
O-tert-butyl ethers (e.g., Tyr(tBu)): Labile (Removed).
-
O-Trityl ethers: Labile (Removed).
-
-
Workup: Lipophilic peptides often do not precipitate well in cold ether.
-
Solution: Evaporate TFA under
flow, then dissolve the residue in 50% Acetonitrile/Water and lyophilize directly.
-
Decision Framework: Selecting the Right Derivative
Figure 2: Decision matrix for selecting Tyrosine derivatives based on synthetic or therapeutic goals.
References
-
Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides. National Institutes of Health (NIH).
-
Rapid Synthesis of Boc-2′,6′-dimethyl-L-tyrosine and Derivatives. ResearchGate.
-
Highly Sterically Hindered Peptide Bond Formation. Thieme Connect.
-
Lipidization as a tool toward peptide therapeutics. Frontiers in Chemistry.
-
Fmoc-Tyr(tBu)-OH Protocol and Properties. Cayman Chemical.
Sources
An In-Depth Technical Guide to the Synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine
Foreword: The Strategic Imperative for Advanced Tyrosine Protection in Peptide Synthesis
In the landscape of therapeutic peptide development and complex proteomics research, the strategic selection of amino acid protecting groups is paramount. It is a decision that dictates the efficiency of solid-phase peptide synthesis (SPPS), the purity of the final product, and ultimately, the viability of a synthetic route. The hydroxyl moiety of L-tyrosine, with its inherent nucleophilicity, presents a classic challenge: preventing undesirable side reactions such as O-acylation during peptide coupling without compromising the integrity of the peptide chain under various reaction conditions.
This technical guide moves beyond a mere recitation of protocols. It serves as a deep dive into the synthesis of a highly valuable, yet not ubiquitously documented, tyrosine derivative: Fmoc-O-cyclohexylmethyl-L-tyrosine (Fmoc-Tyr(Chx)-OH). The cyclohexylmethyl (Chx) ether protecting group offers a compelling alternative to more common protecting groups like tert-butyl (tBu), providing enhanced stability under certain acidic conditions while remaining cleavable under stringent acidic conditions, a feature that can be exploited in complex synthetic strategies.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of Fmoc-Tyr(Chx)-OH, grounded in mechanistic principles and practical, field-tested insights. We will explore the causality behind experimental choices, from the selection of reagents to the intricacies of purification, thereby equipping the reader with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt it to their specific needs.
The Rationale for Cyclohexylmethyl Protection of Tyrosine
The ideal protecting group for the phenolic hydroxyl of tyrosine in Fmoc-based SPPS must exhibit orthogonality; that is, it must remain intact during the repeated basic treatments used for Fmoc group removal (typically with 20% piperidine in DMF) and be selectively removable at the final cleavage step.[1][2] While the tert-butyl (tBu) group is widely used, its lability in moderately acidic conditions can sometimes be a limitation in the synthesis of complex peptides or when other acid-sensitive moieties are present.[3]
The cyclohexyl (Chx) and by extension, the cyclohexylmethyl, ether protecting group offers a robust alternative. It has been demonstrated to be stable under a wide range of acidic and basic conditions, including trifluoroacetic acid (TFA) and 20% piperidine in DMF.[4] This enhanced stability can be advantageous in preventing premature deprotection during prolonged syntheses or when harsher coupling conditions are required. The removal of the cyclohexyl group typically requires strong acid conditions, such as with trifluoromethanesulfonic acid (TFMSA), ensuring its stability until the final cleavage.[4]
This guide will focus on the synthesis of the O-cyclohexylmethyl protected derivative, which provides a balance of stability and cleavability, making it a valuable tool in the peptide chemist's arsenal.
Synthetic Strategy and Mechanistic Considerations
The synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine can be logically approached via a two-step process:
-
Fmoc Protection of L-Tyrosine: The commercially available L-tyrosine is first protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
-
O-Alkylation of Fmoc-L-Tyrosine: The phenolic hydroxyl group of Fmoc-L-tyrosine is then alkylated using cyclohexylmethyl bromide.
A plausible alternative is to first perform the O-alkylation on a differently N-protected tyrosine, or even on unprotected tyrosine, followed by Fmoc protection. However, performing the O-alkylation on the readily available Fmoc-L-tyrosine is often more direct and avoids potential complications with protecting group orthogonality in earlier steps.
Step 1: Fmoc Protection of L-Tyrosine
The introduction of the Fmoc group is a standard procedure in peptide chemistry.[5] The reaction proceeds via a nucleophilic attack of the amino group of L-tyrosine on the carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
Step 2: O-Alkylation of Fmoc-L-Tyrosine
The key step in the synthesis is the formation of the ether linkage at the phenolic hydroxyl group. This is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.
The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol without competing in the subsequent alkylation step. The use of weaker bases like potassium carbonate (K₂CO₃) may require harsher conditions and can lead to incomplete reaction. The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine.
Materials and Reagents
| Reagent | Grade | Supplier |
| L-Tyrosine | ≥98% | Sigma-Aldrich |
| Fmoc-OSu | ≥97% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Dioxane | Anhydrous | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Cyclohexylmethyl Bromide | 98% | Alfa Aesar |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem |
| Brine | Saturated aqueous solution | LabChem |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Step-by-Step Synthesis
Step 1: Synthesis of Fmoc-L-Tyrosine
-
Dissolution: In a 500 mL round-bottom flask, dissolve L-Tyrosine (18.12 g, 100 mmol) in a solution of sodium carbonate (21.2 g, 200 mmol) in 200 mL of deionized water. Stir until all solids are dissolved.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (33.73 g, 100 mmol) in 100 mL of dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring tyrosine solution at room temperature over a period of 30 minutes.
-
Stirring: Allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with two 100 mL portions of diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate will form.
-
Extract the product with three 150 mL portions of ethyl acetate.
-
Combine the organic layers and wash with two 100 mL portions of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
-
Purification: The crude Fmoc-L-Tyrosine can be purified by recrystallization from ethyl acetate/hexanes to yield a pure white powder.
Step 2: Synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Fmoc-L-Tyrosine (4.03 g, 10 mmol) and 100 mL of anhydrous DMF. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Alkylation: Slowly add cyclohexylmethyl bromide (1.95 g, 11 mmol) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate.
-
Wash the organic layer with two 100 mL portions of saturated sodium bicarbonate solution and two 100 mL portions of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Fmoc-O-cyclohexylmethyl-L-tyrosine as a white solid.
Characterization and Quality Control
To ensure the identity and purity of the synthesized Fmoc-O-cyclohexylmethyl-L-tyrosine, a combination of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the tyrosine aromatic protons (two doublets around 6.8-7.2 ppm), the α-proton of the amino acid (a multiplet around 4.5 ppm), and the protons of the cyclohexylmethyl group (a doublet for the O-CH₂ protons around 3.7-3.9 ppm, and a complex multiplet for the cyclohexyl ring protons between 0.9 and 1.8 ppm). |
| ¹³C NMR | The spectrum should display the expected number of carbon signals, including the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons, and the aliphatic carbons of the cyclohexylmethyl group. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the molecular ion of Fmoc-O-cyclohexylmethyl-L-tyrosine ([M+H]⁺ or [M-H]⁻). The calculated molecular weight is approximately 499.6 g/mol . |
| HPLC | Reversed-phase HPLC analysis should show a single major peak, indicating high purity. |
Conclusion and Future Perspectives
This guide has provided a detailed, scientifically-grounded framework for the synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare this valuable building block for advanced peptide synthesis. The robust nature of the cyclohexylmethyl protecting group opens up new avenues for the creation of complex peptides and peptidomimetics with enhanced stability and novel biological activities. As the field of peptide therapeutics continues to expand, the development and accessibility of such specialized amino acid derivatives will be crucial for driving innovation and enabling the discovery of next-generation drugs.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC. [Link]
- Method for preparing Fmoc-Tyr (tBu)-OH. (Patent).
-
Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. (1991). PubMed. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. [Link]
- Nishiyama, Y., & Kurita, K. (2000). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1979-1986.
-
A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. (2018). ResearchGate. [Link]
- Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry.
- Alkylation of tyrosine. (Patent).
- Protective groups for the hydroxyl group of tyrosine during peptide synthesis. (Patent).
- Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling....
- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (2000). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1979-1986.
- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (1993). PubMed. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. (2021). ADDI.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- O-alkylation and arylation of Oximes, Hydroxylamines and rel
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
- Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes.
- Amino Acid Deriv
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2023). MDPI.
- Novabiochem® Enhanced specific
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]
Methodological & Application
Application Note: Solid Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Tyr(CH₂-Chx)-OH
Abstract & Introduction
This technical guide details the protocol for incorporating Fmoc-L-Tyr(CH₂-Chx)-OH (N-α-Fmoc-O-cyclohexylmethyl-L-tyrosine) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).
The Tyr(CH₂-Chx) residue is a highly lipophilic, non-standard amino acid often employed in peptidomimetics to enhance membrane permeability, improve metabolic stability, or probe hydrophobic pockets in GPCR ligands. Unlike the standard acid-labile tert-butyl (tBu) protection used for Tyrosine, the cyclohexylmethyl ether moiety is stable to Trifluoroacetic Acid (TFA) . Consequently, this modification remains intact on the final peptide after cleavage from the resin.
This protocol addresses the specific challenges associated with this residue:
-
Steric Hindrance: The bulky cyclohexylmethyl group can impede coupling efficiency.
-
Hydrophobicity: Increased risk of aggregation and solubility issues in standard DMF.
-
Validation: Methods to confirm successful incorporation and cleavage.
Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6][7]
Molecule Specifications
| Property | Detail |
| Name | Fmoc-L-Tyr(CH₂-Chx)-OH |
| Systematic Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(cyclohexylmethyl)-L-tyrosine |
| Function | Hydrophobic core modification; Lipophilicity enhancer |
| Cleavage Stability | Stable to TFA (Permanent modification) |
| Solubility | Low in pure DCM; Moderate to High in DMF/NMP |
| Molecular Weight | ~501.6 g/mol (Estimate based on structure) |
Resin Selection
The choice of resin depends on the desired C-terminus.[1]
-
Rink Amide Resin: Generates a C-terminal Amide (-CONH₂). Preferred for biological stability.
-
Wang Resin: Generates a C-terminal Acid (-COOH).
-
2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the peptide contains other bulky residues, as it minimizes steric crowding at the initial loading step.
Reagent Preparation (Critical)
Due to the hydrophobicity of the cyclohexyl group, standard 0.1 M solutions in DMF may precipitate.
-
Recommendation: Dissolve Fmoc-L-Tyr(CH₂-Chx)-OH in NMP (N-Methyl-2-pyrrolidone) or a DMF/DCM (1:1) mixture to ensure complete solvation and resin penetration.
Detailed Experimental Protocol
Workflow Overview (Graphviz)
Figure 1: Step-wise SPPS workflow for hydrophobic amino acid incorporation. Note the decision loop at the Kaiser Test to ensure complete coupling.
Step-by-Step Methodology
Step 1: Resin Swelling[1]
-
Weigh the appropriate amount of resin (typically 0.1 mmol scale).[1]
-
Swell in DCM (Dichloromethane) for 30 minutes.
-
Wash with DMF (Dimethylformamide) (3 x 1 min).
Step 2: Fmoc Deprotection
-
Add 20% Piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes; drain.
-
Add fresh 20% Piperidine/DMF.
-
Agitate for 10 minutes; drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Note: Extensive washing is crucial to remove piperidine, which would otherwise form an adduct with the activated amino acid in the next step.
-
Step 3: Activation & Coupling (The Critical Step)
Rationale: The bulky "Chx" group creates steric hindrance. Standard HBTU coupling may be insufficient. We recommend DIC/Oxyma Pure for low racemization or HATU for maximum power.
Option A: DIC/Oxyma (Recommended for purity)
-
Dissolve Fmoc-L-Tyr(CH₂-Chx)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of NMP/DMF (1:1) .
-
Add DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Pre-activate for 2 minutes (solution turns yellow/orange).
-
Agitate for 2 to 4 hours at room temperature.
Option B: HATU/DIEA (Recommended for difficult sequences)
-
Dissolve AA (3.0 eq) and HATU (2.9 eq) in NMP.
-
Add DIEA (Diisopropylethylamine) (6.0 eq).
-
Add immediately to resin (HATU activates very quickly).
-
Agitate for 1 to 2 hours .
Step 4: Monitoring (Self-Validating System)
Perform a Kaiser Test (Ninhydrin test) on a small aliquot of resin beads.
-
Colorless/Yellow Beads: Coupling is complete (99%+).
-
Blue Beads: Incomplete coupling (free amines present).
-
Corrective Action: Do not proceed. Perform a second coupling (Double Coupling) using fresh reagents, preferably switching to HATU if DIC was used first.
-
Step 5: Capping (Optional but Recommended)
To prevent deletion sequences if the Kaiser test showed a faint color:
-
Add acetic anhydride/DIEA/DMF (1:2:7).
-
Agitate for 10 minutes.
Cleavage & Isolation
Unlike standard Tyr(tBu), the Tyr(CH₂-Chx) ether bond is stable. The cleavage step removes the peptide from the resin and removes protecting groups from other residues (e.g., Boc, Pbf, Trt), but leaves the cyclohexylmethyl group attached.
Cleavage Cocktail
Prepare "Reagent K" or a standard TFA cocktail:
-
TFA: 92.5%
-
TIS (Triisopropylsilane): 2.5% (Scavenger)
-
H₂O: 2.5%[3]
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise use TIS/H2O 5%).
Procedure
-
Wash resin with DCM to remove traces of DMF (DMF prevents TFA cleavage).
-
Add cleavage cocktail to resin.[2]
-
Agitate for 2 to 3 hours .
-
Precipitate the filtrate in cold Diethyl Ether or MTBE .
-
Centrifuge and wash the pellet 3x with cold ether.
Analytical Expectations & Troubleshooting
HPLC Profile
-
Retention Time: The Tyr(CH₂-Chx) peptide will be significantly more hydrophobic (elute later) than the native Tyrosine peptide. This shift is a primary confirmation of successful synthesis.
-
Gradient: Use a shallower gradient of Acetonitrile (e.g., 30% to 90% B over 30 min) to resolve the hydrophobic product from truncated impurities.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance of Chx group. | Use HATU at 50°C (microwave) or double couple. Use NMP as solvent. |
| Precipitation in Reaction Vessel | Hydrophobic aggregation. | Add 1% Triton X-100 or use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Low Yield after Cleavage | Re-attachment to resin. | Ensure immediate precipitation in ether; do not let the TFA solution stand overnight. |
| Mass Spec: Mass = Expected - 96 Da | Loss of Chx group (Rare). | Verify TFA cocktail. Ensure no strong Lewis acids (e.g., BBr3) were used. Standard TFA should not cleave alkyl ethers. |
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4] Nature Protocols, 2(12), 3247–3256. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers (Peptide Science), 55(2), 123–139. [Link]
Sources
Application Note: Enhancing Peptide Membrane Permeability Using Fmoc-Tyr(CH₂-Chx)-OH
Executive Summary: Breaking the Barrier
The therapeutic potential of peptides is immense, offering high specificity and low off-target toxicity. However, their clinical utility is often hampered by a critical flaw: poor membrane permeability. The hydrophilic backbone and high molecular weight of most peptides prevent their passive diffusion across the lipid bilayer to engage intracellular targets. This guide details a robust chemical strategy to mitigate this issue through the incorporation of Fmoc-Tyr(CH₂-Chx)-OH , a non-canonical, sterically bulky, and hydrophobic amino acid derivative. By introducing a cyclohexylmethyl group onto the tyrosine side chain, we can fundamentally alter the physicochemical properties of a peptide, promoting membrane interaction and facilitating translocation. This document provides the mechanistic rationale, detailed synthesis protocols, and permeability assessment methodologies to empower researchers to apply this technique effectively.
Mechanistic Rationale: How Cyclohexyl Modification Drives Permeability
The core principle behind using Fmoc-Tyr(CH₂-Chx)-OH is to increase the hydrophobicity and lipophilicity of the peptide in a localized, strategic manner. Introducing highly hydrophobic residues like cyclohexylalanine (Cha) or its derivatives into a peptide sequence enhances its interaction with the lipid components of the cell membrane.[1][2]
The proposed mechanism involves several cooperative effects:
-
Hydrophobic Footprint: The bulky cyclohexyl group acts as a "hydrophobic anchor." When the peptide approaches the cell surface, this group preferentially partitions into the non-polar, acyl chain region of the lipid bilayer. This initial interaction is a key driver for localizing the peptide at the membrane interface.[3]
-
Membrane Disruption: The insertion of this bulky, non-planar group into the highly ordered lipid bilayer induces a local disruption in lipid packing. This transient perturbation can lower the energy barrier for the rest of the peptide to translocate, creating a temporary "pore" or channel-like defect.[4]
-
Enhanced Amphipathicity: When placed strategically within a peptide sequence, the Tyr(CH₂-Chx) residue can significantly increase the overall amphipathicity. This property is crucial for many membrane-active peptides, allowing one face of the peptide to interact with the hydrophobic membrane core while the other face, potentially containing charged residues, interacts with the polar head groups.[5]
This multi-pronged mechanism facilitates a shift from unfavorable interactions in the aqueous phase to favorable partitioning and subsequent translocation across the membrane barrier.
Caption: Proposed mechanism for enhanced peptide permeability.
Experimental Protocols
A successful outcome depends on two phases: correctly synthesizing the modified peptide and accurately measuring its permeability.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tyr(CH₂-Chx)-OH
This protocol details the manual incorporation of Fmoc-Tyr(CH₂-Chx)-OH into a peptide sequence using standard Fmoc/tBu chemistry.[6][7]
Materials:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid or ready for loading.
-
Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Tyr(CH₂-Chx)-OH.
-
Activation/Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N'-Diisopropylethylamine).
-
Washing Solvents: DMF, Isopropanol (IPA), DCM.
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5).
-
Precipitation/Wash: Cold Diethyl Ether.
-
Qualitative Test: Ninhydrin test solution.
Step-by-Step Methodology:
-
Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[8]
-
Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, drain. Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x).
-
Scientist's Note: The first 3-minute wash removes the dibenzofulvene-piperidine adduct, which can cause side reactions. The second, longer incubation ensures complete removal of the Fmoc group.[9]
-
-
Amino Acid Activation (for Tyr(CH₂-Chx) or other residues): In a separate vial, dissolve Fmoc-Tyr(CH₂-Chx)-OH (3-4 equivalents relative to resin loading) and HBTU (0.98 eq. relative to the amino acid) in a minimal amount of DMF. Add DIPEA (6-8 eq. relative to resin loading). Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Self-Validation Check: Perform a qualitative ninhydrin test. Take a few beads of resin, wash them thoroughly with IPA, and add the ninhydrin solutions. Heat to ~100°C for 5 minutes. A dark blue/purple color indicates incomplete coupling (free primary amines). A yellow/clear color indicates a successful coupling. If the test is positive, drain the coupling solution and recouple with a fresh batch of activated amino acid.[11]
-
-
Washing: Once coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (5x), IPA (2x), and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in your sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under a vacuum. Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation & Purification: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an excellent first-pass screen as it specifically measures passive diffusion, the transport mechanism most influenced by the Tyr(CH₂-Chx) modification.[12][13]
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate).
-
Artificial membrane lipid solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test peptides (parent and Tyr(CH₂-Chx)-modified), dissolved in a stock solution (e.g., 10 mM in DMSO).
-
Control compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol).
-
Plate reader or LC-MS/MS for quantification.
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Using a pipette, carefully add 5 µL of the artificial membrane lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for a few minutes, leaving a stable lipid layer.[14]
-
Prepare Donor Solutions: Dilute the stock solutions of your test peptides and controls to the final desired concentration (e.g., 100 µM) in PBS.
-
Load Donor Plate: Add 150 µL of the donor solutions (test peptides and controls) to the lipid-coated donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Ensure the bottom of the donor wells makes contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for 4-16 hours in a sealed chamber with a wet paper towel to minimize evaporation.[14][15]
-
Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS for high sensitivity and specificity).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
Area = Effective surface area of the membrane (cm²)
-
Time = Incubation time (seconds)
-
[CA] = Peptide concentration in the acceptor well
-
[Ceq] = Equilibrium concentration, calculated from concentrations in donor and acceptor wells.
Compounds are generally classified as having low permeability (Papp < 1.0 x 10⁻⁶ cm/s) or high permeability (Papp > 1.0 x 10⁻⁶ cm/s).[12]
-
Data Interpretation & Case Study
To illustrate the effectiveness of this modification, consider a hypothetical case study of a 10-residue peptide (Parent-Pep) designed to inhibit an intracellular protein. Its permeability is compared against an analog where a central Leucine is replaced with Tyr(CH₂-Chx) (Modified-Pep).
| Parameter | Parent-Pep | Modified-Pep | Rationale for Change |
| Sequence | Ac-Gly-Arg-Lys-Leu -Val-Trp-Ala-Gln-Arg-NH₂ | Ac-Gly-Arg-Lys-Tyr(CH₂-Chx) -Val-Trp-Ala-Gln-Arg-NH₂ | Strategic replacement of a hydrophobic residue. |
| MW ( g/mol ) | 1205.5 | 1340.7 | Increased molecular weight due to the modification. |
| cLogP (Calculated) | 0.85 | 2.95 | Significant increase in lipophilicity. |
| PAMPA Papp (x 10⁻⁶ cm/s) | 0.3 ± 0.1 | 4.2 ± 0.5 | >10-fold increase in passive permeability. |
| Permeability Class | Low | High | Shift from impermeable to permeable. |
The data clearly demonstrates that a single, strategic substitution with Tyr(CH₂-Chx) can dramatically increase the apparent permeability, moving the peptide from a "low" to a "high" permeability class. This shift is critical for enabling the peptide to reach its intracellular target at a therapeutically relevant concentration.
Overall Workflow
The entire process, from concept to validation, can be visualized as a streamlined workflow.
Caption: High-level experimental workflow.
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Vertex AI Search Grounding API.
- Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)
- Fmoc-4-(phenoxy)-L-phenylalanine.Chem-Impex.
- Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.Digital CSIC.
- The Science Behind Fmoc-Tyr(tBu)-OH: Quality and Application in Peptide Synthesis. (2025). Article.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
- Fmoc Solid Phase Peptide Synthesis.ChemPep Inc.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).Nowick Lab, UC Irvine.
- Parallel Artificial Membrane Permeability Assay (PAMPA).Evotec.
- Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.PubMed Central.
- Salgado, J., et al. (2023).
- Caco-2 Permeability Assay.Evotec.
- Rather, J. A., et al. (2023).
- Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.PubMed Central.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.Journal of Medicinal Chemistry.
- Caco2 assay protocol.University of Washington.
- ADME Caco-2 Permeability Assay.BioDuro.
- PAMPA Permeability Assay Protocol.Technology Networks.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Caco-2 cell permeability assays to measure drug absorption. (2018).
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Caco-2 permeability assay.
- Salgado, J., & Pant, K. (2023). Peptide–Membrane Binding: Effects of the Amino Acid Sequence.
Sources
- 1. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.njit.edu [web.njit.edu]
- 4. mdpi.com [mdpi.com]
- 5. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-Tyr(CH2-Chx)-OH Cleavage Cocktail Compatibility
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth analysis of the cleavage cocktail compatibility for the non-standard protected amino acid, Fmoc-L-Tyr(CH2-Chx)-OH. The cyclohexylmethyl (CH2-Chx) ether protecting group on the tyrosine side chain offers exceptional stability against standard acidolytic conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). This attribute makes it a valuable tool for specific applications, such as the synthesis of complex peptides or when orthogonal protection strategies are required. However, its increased stability necessitates the use of more robust cleavage conditions than those typically employed for more labile protecting groups like tert-butyl (tBu). This document outlines the chemical rationale for selecting appropriate cleavage cocktails, provides detailed experimental protocols, and offers troubleshooting guidance to ensure the successful deprotection and isolation of peptides containing the Tyr(CH2-Chx) residue.
Introduction: The Unique Stability of the Cyclohexylmethyl Ether Protecting Group
In the landscape of solid-phase peptide synthesis, the choice of side-chain protecting groups is paramount to the successful assembly of the desired peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy relies on the use of acid-labile protecting groups for the amino acid side chains, which are typically removed concomitantly with the cleavage of the peptide from the resin support using trifluoroacetic acid (TFA).
The this compound derivative incorporates a cyclohexylmethyl ether to protect the phenolic hydroxyl group of tyrosine. This group is significantly more stable to acid than the commonly used tert-butyl (tBu) ether. This enhanced stability is advantageous in scenarios where:
-
Orthogonal Deprotection Schemes are Required: The Tyr(CH2-Chx) group can remain intact while other, more labile, protecting groups are selectively removed.
-
On-Resin Modifications are Performed: The robust nature of the cyclohexylmethyl ether protects the tyrosine side chain during various on-resin chemical manipulations.
-
Aggregation-Prone Sequences are Synthesized: The presence of a bulky, stable protecting group can sometimes mitigate aggregation issues.
The primary challenge associated with the use of this compound lies in the final cleavage and deprotection step. Standard TFA-based cocktails are often insufficient to completely remove the cyclohexylmethyl group, leading to incomplete deprotection and challenging purification profiles.
The Chemistry of Cleavage: A Mechanistic Perspective
The cleavage of ether-based protecting groups in acidic media proceeds via a protonation-substitution mechanism. The ether oxygen is first protonated by a strong acid, forming a good leaving group (an alcohol). The resulting carbocation is then quenched by a nucleophile or undergoes elimination. The stability of the forming carbocation is a key determinant of the lability of the protecting group.
For the cyclohexylmethyl group, the primary carbocation that would be formed upon cleavage is relatively unstable, rendering the ether bond highly resistant to cleavage. This is in contrast to the tert-butyl group, which forms a stable tertiary carbocation.
Figure 1. Proposed mechanism for the acid-catalyzed cleavage of the cyclohexylmethyl ether from a tyrosine side chain. The instability of the resulting primary carbocation necessitates harsh acidic conditions.
Recommended Cleavage Cocktails for this compound
Based on studies of the closely related cyclohexyl (Chx) ether protecting group for serine and threonine, it is evident that standard TFA-based cleavage cocktails will be ineffective for the complete removal of the cyclohexylmethyl group from tyrosine. Research by Nishiyama et al. demonstrated that the O-Chx group is stable to neat TFA.[1] Therefore, more potent acidic cocktails are required.
The following table summarizes recommended cleavage cocktails, starting from the least harsh to the most aggressive. It is advisable to perform a small-scale test cleavage to determine the optimal conditions for a specific peptide sequence.
| Cocktail Designation | Composition (v/v/w) | Key Components & Rationale | Scavengers & Their Roles | Recommended For | Potential Side Reactions |
| Cocktail A (Standard) | 95% TFA, 2.5% H₂O, 2.5% TIS | TFA: Standard cleavage reagent. | H₂O: Cation scavenger. TIS: Reduces trityl and Pbf groups. | Not recommended for complete cleavage of Tyr(CH2-Chx). Useful as a negative control. | Incomplete deprotection of Tyr(CH2-Chx). |
| Cocktail B (Modified Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | TFA: Cleavage reagent. | Phenol: Protects Tyr and Trp. H₂O: Cation scavenger. Thioanisole: Assists in Arg(Pbf/Pmc) removal. EDT: Scavenges t-butyl cations and reduces Met/Cys. | Peptides containing Arg(Pbf/Pmc) and other sensitive residues, where a stronger cocktail is needed. May still result in incomplete cleavage of Tyr(CH2-Chx). | Alkylation of sensitive residues if scavengers are insufficient. |
| Cocktail C (TFMSA-Mediated) | 1 M TFMSA in TFA, Thioanisole (10-20% v/v) | TFMSA (Trifluoromethanesulfonic acid): A much stronger acid than TFA, capable of cleaving stable protecting groups. | Thioanisole: Acts as a soft nucleophile to promote cleavage and scavenge cations. | Recommended for complete cleavage of Tyr(CH2-Chx). | Increased risk of side reactions due to the harsh acidic conditions. Potential for sulfonation of Trp and Tyr if thioanisole concentration is too low. |
| Cocktail D (TMSBr-Mediated) | TFA/Thioanisole/EDT/m-cresol/TMSBr | TMSBr (Trimethylsilyl bromide): A strong Lewis acid that facilitates ether cleavage. | Thioanisole, EDT, m-cresol: A robust scavenger mixture to protect sensitive residues. | An alternative to TFMSA for cleaving highly stable protecting groups. | Similar to Cocktail C, with a high risk of side reactions if not performed carefully at low temperatures. |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, TFMSA: Trifluoromethanesulfonic acid, TMSBr: Trimethylsilyl bromide.
Experimental Protocols
General Preparatory Steps
-
Resin Washing: Prior to cleavage, thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).
-
Resin Drying: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all traces of solvent.
-
Safety Precautions: WARNING: Trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl bromide (TMSBr) are extremely corrosive and toxic. All procedures must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol for Cleavage with Cocktail C (TFMSA-Mediated)
This protocol is recommended for the efficient cleavage of the Tyr(CH2-Chx) group.
Figure 2. Workflow for the cleavage of peptides containing Tyr(CH2-Chx) using a TFMSA-mediated cocktail.
Step-by-Step Procedure:
-
Prepare the Cleavage Cocktail: In a clean, dry glass vial, carefully prepare the cleavage cocktail. For every 100 mg of peptide-resin, prepare 2 mL of the cocktail.
-
To 1.8 mL of cold TFA, slowly add the appropriate volume of TFMSA to achieve a 1 M concentration.
-
Add 0.2 mL of thioanisole.
-
Mix the solution gently.
-
-
Initiate Cleavage: Add the prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
-
Pelleting and Washing:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting steps two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: After the final wash, carefully dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to confirm the completeness of the cleavage and assess the purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete cleavage of Tyr(CH2-Chx) | - Insufficient reaction time. - Inadequate concentration of strong acid. | - Increase the incubation time in the cleavage cocktail. - Increase the concentration of TFMSA (up to 2 M). - Consider using Cocktail D (TMSBr-mediated). |
| Presence of side products (e.g., alkylated Trp or Tyr) | - Insufficient scavengers. - Highly reactive peptide sequence. | - Increase the concentration of thioanisole and/or phenol in the cleavage cocktail. - Ensure the peptide-resin is thoroughly dry before cleavage. |
| Low peptide yield | - Incomplete precipitation in ether. - Peptide is soluble in ether. | - Ensure the ether is sufficiently cold. - Try precipitating with a different non-polar solvent, such as a mixture of ether and hexane. |
| Oxidation of Met or Cys | - Exposure to air during cleavage. - Insufficient reducing scavenger. | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing scavenger such as 1,2-ethanedithiol (EDT) to the cleavage cocktail. |
Conclusion
The use of this compound provides a valuable strategic option for the synthesis of complex peptides due to the high stability of the cyclohexylmethyl ether protecting group. Successful cleavage and deprotection of this residue require a departure from standard TFA-based protocols and the adoption of more forceful acidic conditions, such as those employing TFMSA or TMSBr. Careful selection of the cleavage cocktail, optimization of reaction time, and the judicious use of scavengers are critical to obtaining the desired peptide in high purity. The protocols and guidelines presented in this document provide a robust starting point for researchers working with this and other highly stable protected amino acids.
References
-
CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from a source providing information on peptide cleavage.[2]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from a source detailing Fmoc SPPS cleavage.[3]
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. Letters in Peptide Science, 1(2), 93-98.[4]
-
Benchchem. (n.d.). Cyclohexyl methyl ether. Retrieved from a source with information on cyclohexyl methyl ether.[5]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.[6]
-
MedchemExpress.com. (n.d.). Fmoc-Tyr-OH. Retrieved from a source providing information on Fmoc-Tyr-OH.[7]
-
The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL).[8]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.[9]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(Bzl)-OH.[10]
-
PubChem. (n.d.). Cyclohexyl methyl ether.[11]
-
Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1997). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1949-1954.[1]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.[12]
-
Sigma-Aldrich. (n.d.). Fmoc-Tyr(Bzl)-OH.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.[13]
-
National Institutes of Health. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.[14]
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.[15]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[16]
-
Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptides: Chemistry, Structure and Biology (pp. 539-541). Springer US.[17]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.[18]
-
The Royal Society of Chemistry. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2381-2387.[19]
-
The Royal Society of Chemistry. (n.d.). Supporting information.[20]
-
ChemSynthesis. (2025). cyclohexyl methyl ether.[21]
-
ChemicalBook. (2025). Cyclohexyl methyl ether.[22]
-
BOC Sciences. (n.d.). CAS 931-56-6 Cyclohexyl methyl ether.[]
Sources
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. cem.de [cem.de]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclohexyl methyl ether | 931-56-6 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. Cyclohexyl methyl ether | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 20. rsc.org [rsc.org]
- 21. chemsynthesis.com [chemsynthesis.com]
- 22. Cyclohexyl methyl ether | 931-56-6 [chemicalbook.com]
Application Notes and Protocols for the Automated Solid-Phase Synthesis of Peptides Containing Fmoc-Tyr(CH₂-Chx)-OH
Introduction: Navigating the Challenges of Sterically Demanding Amino Acids
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a critical strategy for enhancing potency, metabolic stability, and receptor-binding affinity. Fmoc-Tyr(CH₂-Chx)-OH, an L-tyrosine derivative featuring a cyclohexylmethyl ether on its phenolic side chain, represents a valuable building block for introducing hydrophobicity and conformational constraints into a peptide sequence. However, the bulky nature of the cyclohexylmethyl group presents a significant steric impediment during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the generation of deletion sequences.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-Tyr(CH₂-Chx)-OH into peptide sequences using automated synthesis platforms. The protocols detailed herein are founded on established principles of Fmoc chemistry, with special considerations and optimizations tailored to address the challenges posed by this sterically hindered amino acid.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the utilization of Fmoc-Tyr(CH₂-Chx)-OH is the steric bulk of the cyclohexylmethyl group. This group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the growing peptide chain on the solid support. This can result in sluggish and inefficient coupling, necessitating more robust activation methods and potentially longer reaction times to achieve complete acylation.
To overcome this, the following protocols emphasize the use of potent coupling reagents and optimized reaction conditions designed to drive the reaction to completion.
Chemical Structure of Fmoc-Tyr(CH₂-Chx)-OH
Caption: Chemical structure of Fmoc-Tyr(CH₂-Chx)-OH.
Recommended Automated Synthesis Protocol (Starting Point)
This protocol is designed for standard automated peptide synthesizers and should be considered a robust starting point. Optimization may be required based on the specific peptide sequence and the performance of the synthesizer.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Fmoc-Tyr(CH₂-Chx)-OH | Peptide synthesis grade | Commercially available | Store desiccated at 2-8°C. |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Standard suppliers | Choice depends on desired C-terminus (amide or acid). |
| Other Fmoc-amino acids | Peptide synthesis grade | Standard suppliers | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard suppliers | Ensure low amine content. |
| Piperidine | Reagent grade | Standard suppliers | For Fmoc deprotection. |
| Dichloromethane (DCM) | Reagent grade | Standard suppliers | For resin swelling and washing. |
| Coupling Reagents | |||
| HATU | Reagent grade | Standard suppliers | Recommended for sterically hindered couplings. |
| HCTU | Reagent grade | Standard suppliers | A good alternative to HATU. |
| Base | |||
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Standard suppliers | |
| 2,4,6-Collidine | Reagent grade | Standard suppliers | Recommended to minimize racemization.[1] |
| Cleavage Cocktail | |||
| Trifluoroacetic acid (TFA) | Reagent grade | Standard suppliers | |
| Triisopropylsilane (TIS) | Reagent grade | Standard suppliers | Scavenger. |
| Water | Deionized | - | Scavenger. |
Protocol Workflow
Sources
Application Note: Solvent Selection & Handling for Fmoc-Tyr(CH2-Chx)-OH
This Application Note is designed to guide researchers in the optimal solubilization and handling of Fmoc-Tyr(CH2-Chx)-OH (Fmoc-O-cyclohexylmethyl-L-tyrosine), a highly hydrophobic amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1][2]
Introduction & Chemical Context
The incorporation of bulky, hydrophobic residues like Fmoc-Tyr(CH2-Chx)-OH is a critical strategy in medicinal chemistry for probing hydrophobic pockets (e.g., GPCR ligands) or increasing the membrane permeability of peptide therapeutics.[1][2]
However, the structural combination of the Fmoc group (lipophilic), the Tyrosine aromatic core , and the Cyclohexylmethyl ether (aliphatic/lipophilic) creates a "hydrophobic compounding effect." This results in poor solubility in standard SPPS solvents like pure DMF, leading to:
This guide provides a rational, evidence-based protocol for solubilizing this derivative to ensure high-efficiency coupling.
Structural Analysis & Solubility Challenge
The CH2-Chx moiety is a primary alkyl ether.[1][2] Unlike acid-labile protecting groups (e.g., t-Butyl), this group is generally stable to TFA , meaning it remains on the peptide after cleavage, significantly altering the final peptide's solubility profile.
Figure 1: Structural breakdown of Fmoc-Tyr(CH2-Chx)-OH highlighting hydrophobic domains.[1][2]
Solvent Selection Strategy
Standard peptide grade DMF (Dimethylformamide) is often insufficient for this derivative at coupling concentrations (0.2 M – 0.5 M).[1][2] The following hierarchy is recommended based on polarity matching and solvation power.
Recommended Solvent Systems
| Priority | Solvent System | Composition | Rationale |
| 1 (Gold Standard) | NMP | 100% N-Methyl-2-pyrrolidone | NMP possesses a larger hydrophobic surface area than DMF, making it superior for solvating fatty/bulky amino acids while maintaining polarity for reaction kinetics.[1][2] |
| 2 (Binary Mix) | NMP / DCM | 50:50 (v/v) | Dichloromethane (DCM) excellent for solvating the hydrophobic cyclohexyl/Fmoc regions; NMP maintains compatibility with the resin matrix (especially PEG-PS).[1][2] |
| 3 (Alternative) | DMF / DCM | 50:50 (v/v) | Use if NMP is unavailable.[1][2] DCM is the critical component here to break hydrophobic stacking. |
| 4 (Additives) | LiCl in NMP | 0.4 M LiCl in NMP | Only if aggregation is observed.[2] Chaotropic salts disrupt intermolecular H-bonds (beta-sheet formation) on the resin.[1][2] |
Solvent Decision Tree
Figure 2: Decision matrix for selecting the appropriate solvent based on concentration and observation.
Experimental Protocols
Protocol A: Solubility Screening (Pre-Synthesis)
Perform this test before loading the amino acid onto an automated synthesizer to prevent line blockages.
Materials:
-
Solvents: NMP (Peptide Grade), DCM (Anhydrous), DMF.[2]
Procedure:
-
Weigh 10 mg of the amino acid into a glass vial.
-
Vortex vigorously for 30 seconds.
-
Visual Inspection:
-
If the solution clears with DCM, program the synthesizer to draw from a bottle containing the specific 50:50 mixture .
Protocol B: Automated Synthesis Setup
For use on synthesizers (e.g., CEM Liberty, Biotage Initiator, CSBio).
-
Stock Preparation: Calculate the required mass for a 0.2 M solution.
-
Dissolution:
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter before placing it on the instrument. This is a mandatory safety step for hydrophobic derivatives.[2]
Coupling Considerations
Once dissolved, the hydrophobicity of the side chain can still cause steric hindrance during the coupling reaction.
-
Coupling Reagents: Use DIC/Oxyma Pure or HATU/HOAt .[1][2] The Oxyma/HOAt additives are crucial for preventing racemization and improving kinetics in hydrophobic environments.
-
Reaction Time: Double coupling is recommended.
-
Coupling 1: 60 min at Room Temp (or 5 min at 75°C microwave).
-
Coupling 2: 60 min at Room Temp.
-
-
Resin Selection: Use PEG-based resins (e.g., ChemMatrix, Tentagel) rather than standard Polystyrene.[1][2] PEG resins swell better in the NMP/DCM mixtures required for this amino acid.[2]
References
-
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][7][9][10] Chemical Reviews, 109(6), 2455-2504.[1][2] Link[1][2]
-
Coin, I., et al. (2007).[2] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.[1][2] Link[1][2]
-
Albericio, F., et al. (2006).[2] "Solvents for Solid Phase Peptide Synthesis." Peptide Science, 88(3).[2] (Discusses NMP superiority for hydrophobic sequences).
-
Biotage Application Note. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Link
Sources
- 1. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of Fmoc-Tyr(CH2-Chx)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that navigating the nuances of solid-phase peptide synthesis (SPPS) is critical for success. This guide provides in-depth troubleshooting advice and frequently asked questions specifically for optimizing the N-α-Fmoc deprotection of Fmoc-Tyr(CH2-Chx)-OH , a tyrosine derivative with a bulky cyclohexyl methylene ether side-chain protecting group.
The bulky nature of the CH2-Chx group can introduce significant steric hindrance, potentially slowing down the deprotection step compared to less hindered amino acids. This can lead to incomplete Fmoc removal and the generation of deletion sequences, which are often challenging to separate from the desired peptide, ultimately impacting yield and purity.[1] This guide is designed to provide a rational framework for optimizing your deprotection protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection?
A1: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions through a two-step β-elimination mechanism.[2] A base, typically a secondary amine like piperidine, first abstracts the acidic proton from the 9-position of the fluorenyl ring.[2] This is followed by an elimination reaction that liberates the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[2] The excess amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[3]
Q2: Why might Fmoc-Tyr(CH2-Chx)-OH require longer deprotection times than other tyrosine derivatives like Fmoc-Tyr(tBu)-OH?
A2: The cyclohexyl methylene ether ((CH2)-Chx) protecting group is significantly bulkier than the tert-butyl (tBu) group. This increased steric hindrance can physically obstruct the approach of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group. This steric impediment slows down the rate of the deprotection reaction, necessitating longer reaction times to ensure complete removal of the Fmoc group. Incomplete deprotection is a primary cause of deletion mutations in the final peptide sequence.[1]
Q3: What are the standard starting conditions for the deprotection of Fmoc-Tyr(CH2-Chx)-OH?
A3: For a sterically hindered amino acid like Fmoc-Tyr(CH2-Chx)-OH, it is advisable to start with slightly extended deprotection times compared to standard protocols. A common starting point is a two-step deprotection using 20% piperidine in high-quality, amine-free N,N-dimethylformamide (DMF).[4][5] A typical protocol would be an initial treatment for 5 minutes, followed by a second treatment for 15-20 minutes. However, the optimal time is highly dependent on the specific peptide sequence and should be determined experimentally.[3]
Q4: Can I use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection of Fmoc-Tyr(CH2-Chx)-OH?
A4: Yes, DBU is a stronger, non-nucleophilic base that can accelerate Fmoc deprotection and may be beneficial for sterically hindered residues.[6] A common cocktail is 2% DBU with 2-5% piperidine in DMF.[6] The piperidine is still necessary to act as a scavenger for the dibenzofulvene byproduct.[6] While DBU can be more efficient, it is also more aggressive and can increase the risk of side reactions like aspartimide formation if Asp residues are present in the sequence.[6] Therefore, its use should be carefully evaluated based on the peptide sequence.
Q5: How can I monitor the completeness of the Fmoc deprotection reaction?
A5: There are several methods to monitor Fmoc deprotection:
-
Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a common qualitative method to detect the presence of free primary amines on the resin after deprotection.[1] A positive result (blue color) indicates successful deprotection.
-
UV-Vis Spectrophotometry: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that can be quantified by measuring its absorbance at approximately 301 nm.[2] This allows for real-time monitoring of the deprotection kinetics.
-
High-Performance Liquid Chromatography (HPLC): A small sample of the resin can be cleaved, and the resulting peptide analyzed by reverse-phase HPLC (RP-HPLC).[6] The presence of the N-terminally Fmoc-protected peptide alongside the desired product would indicate incomplete deprotection. This is the most definitive method for assessing the efficiency of the deprotection step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Deletion of Tyr or subsequent residues) | 1. Insufficient Deprotection Time: The bulky (CH2-Chx) group sterically hinders the piperidine access. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing reagent penetration.[4] 3. Degraded Reagents: The piperidine solution may have degraded over time. | 1. Increase Deprotection Time: Extend the second piperidine treatment in increments (e.g., to 30, 45, or 60 minutes) and monitor for completion by HPLC. 2. Modify Solvent System: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures.[6] Consider adding chaotropic salts like LiCl to the deprotection solution to further disrupt aggregation. 3. Use Fresh Reagents: Always prepare fresh deprotection solutions from high-purity piperidine and amine-free DMF. |
| Side Reactions (e.g., Racemization) | 1. Prolonged Exposure to Base: Extended deprotection times with strong bases can increase the risk of epimerization, particularly at the C-terminal residue or other sensitive amino acids like Cys and His.[4] | 1. Optimize Deprotection Time: Perform a time-course study (see experimental protocol below) to determine the minimum time required for complete deprotection. 2. Consider Milder Conditions: If racemization is a concern, evaluate using a lower concentration of piperidine (e.g., 10%) for a longer duration or explore alternative, less basic deprotection reagents. |
| Low Yield of the Final Peptide | 1. Cumulative Incomplete Deprotection: Even a small percentage of incomplete deprotection at each cycle can lead to a significant decrease in the overall yield of the full-length peptide.[2] 2. Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide chains.[1] | 1. Confirm Complete Deprotection: Use a quantitative method like HPLC to ensure >99.5% deprotection at the Fmoc-Tyr(CH2-Chx)-OH step. 2. Ensure Proper Swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step. |
Experimental Protocol: Time-Course Study for Optimal Deprotection
This protocol provides a framework for determining the optimal deprotection time for Fmoc-Tyr(CH2-Chx)-OH in your specific peptide sequence.
Objective: To identify the minimum time required for complete Fmoc deprotection of a resin-bound peptide containing Tyr(CH2-Chx) using a standard deprotection reagent, monitored by RP-HPLC.
Materials:
-
Peptide-resin with N-terminal Fmoc-Tyr(CH2-Chx)-OH
-
20% (v/v) Piperidine in high-purity, amine-free DMF
-
DMF (synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN) with 0.1% TFA (Mobile Phase B)
-
Water with 0.1% TFA (Mobile Phase A)
Procedure:
-
Resin Preparation: Swell approximately 100 mg of your peptide-resin in DMF for 1 hour in a fritted syringe.
-
Initial Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.
-
Time-Course Deprotection:
-
Add fresh 20% piperidine in DMF to the resin.
-
At specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), take a small aliquot of the resin (approx. 5-10 mg).
-
Immediately quench the reaction for each aliquot by washing thoroughly with DMF (5x) and DCM (3x), then dry the resin under a stream of nitrogen.
-
-
Peptide Cleavage:
-
Treat each dried resin aliquot with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
HPLC Analysis:
-
Dissolve each peptide sample in a suitable solvent (e.g., 50% ACN/water).
-
Analyze each sample by RP-HPLC. A typical gradient might be 5-95% B over 30 minutes. Monitor the chromatogram at 220 nm and 280 nm.
-
Identify the peaks corresponding to the fully deprotected peptide and the remaining Fmoc-protected peptide.
-
-
Data Analysis:
-
Calculate the percentage of deprotection at each time point by integrating the peak areas of the deprotected and Fmoc-protected peptides.
-
Plot the percentage of deprotection versus time to determine the optimal deprotection time.
-
Data Presentation:
| Time Point (minutes) | % Deprotection | Observations |
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 30 | ||
| 45 | ||
| 60 |
Visualizations
Caption: Workflow for optimizing Fmoc deprotection time.
Caption: Key steps in the Fmoc deprotection mechanism.
References
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]
-
Hsiao, Y.-S., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11895-11902. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73 (pp. 17-33). Humana Press. [Link]
Sources
Technical Support Center: Monitoring Fmoc-Tyr(CH2-Chx)-OH Coupling
Topic: Troubleshooting Coupling Efficiency with the Kaiser Test
Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists.[]
Executive Summary: The "Bulky Residue" Challenge
Molecule Identification: Fmoc-Tyr(CH2-Chx)-OH refers to Fmoc-O-cyclohexylmethyl-L-tyrosine .[] This is a highly lipophilic, sterically hindered derivative of tyrosine where the phenolic oxygen is protected by a cyclohexylmethyl group.
The Core Problem: Unlike standard alanine or glycine couplings, the bulky cyclohexyl group creates significant steric hindrance . This slows down the acylation rate of the incoming amino acid onto the resin-bound amine. Consequently, standard coupling protocols (e.g., 30–60 minutes) often fail to reach completion, leading to deletion sequences.
The Kaiser Test Role: The Kaiser (Ninhydrin) test is your primary checkpoint. However, with this specific residue, users frequently encounter "slow-fading blues" (incomplete coupling) or "false negatives" (aggregation masking the amine).[] This guide provides the protocols to distinguish between a failed coupling and a testing artifact.
Standard Operating Procedure: The Kaiser Test
The Kaiser test detects free primary amines.[2][3] It is a qualitative "Go/No-Go" gauge.[]
Reagent Preparation
-
Reagent A: Ninhydrin (5% w/v) in Ethanol.
-
Reagent B: Phenol (80% w/v) in Ethanol.[]
-
Reagent C: KCN (20 µM) in Pyridine (diluted from aqueous stock).
-
Note: The KCN/Pyridine solution is critical for sensitivity. Without KCN, the blue color development is significantly weaker.
-
Test Protocol
-
Wash: Thoroughly wash the resin with DCM (Dichloromethane) to remove all traces of DMF and coupling reagents.
-
Why? Residual DMF or amines (piperidine) cause false positives.[]
-
-
Sample: Transfer 10–15 resin beads into a small glass test tube (6 x 50 mm).
-
Add Reagents: Add 2 drops of A , 2 drops of B , and 2 drops of C .
-
Heat: Place the tube in a heating block at 100°C for 5 minutes .
-
Observe: Inspect the beads and the solution against a white background.
Interpretation & Troubleshooting Logic
The following diagram illustrates the decision matrix for Fmoc-Tyr(CH2-Chx)-OH coupling.
Figure 1: Decision workflow for interpreting Kaiser test results during bulky residue coupling.
Troubleshooting Guide: Specific Scenarios
Scenario A: The "Eternal Blue" (Persistently Positive Test)
Symptom: You have coupled Fmoc-Tyr(CH2-Chx)-OH for 2 hours, but the beads remain blue or purple.[] Root Cause: Steric hindrance from the cyclohexyl group prevents the activated ester from reaching the amine on the resin. Corrective Actions:
-
Switch Activators: Move from standard DIC/HOBt to HATU/HOAt or PyBOP . These generate more reactive species (Aza-benzotriazole esters).[]
-
Double Coupling: Do not extend time indefinitely. Drain, wash, and add fresh reagents.
-
Elevate Temperature: Heat the coupling reaction to 50°C or 75°C (microwave or conventional).
-
Warning: Ensure the "Chx" ether linkage is stable. Generally, alkyl ethers are stable, but avoid >80°C to prevent Fmoc instability.
-
Scenario B: The "False Negative" (Clear Beads, but Deletion in MS)
Symptom: Kaiser test is yellow (pass), but final MS shows the Tyr(CH2-Chx) is missing. Root Cause: Aggregation .[5] The peptide chain has collapsed due to the hydrophobicity of the sequence (and the Chx group), burying the free amine. The ninhydrin cannot physically reach the amine to react. Corrective Actions:
-
Solvent Change: Perform the Kaiser test using NMP instead of Ethanol/DCM for the wash, or add a drop of NMP to the test tube to swell the beads.
-
The Chloranil Test: Sometimes more sensitive for aggregated sequences, though primarily for secondary amines.
-
The Ultimate Check (Micro-Cleavage):
-
Take 5 mg resin.
-
Treat with 95% TFA/Water for 15 mins.
-
Precipitate in ether, dissolve in MeCN/H2O.
-
Inject on LC-MS.[] This is the only 100% reliable method for difficult sequences.
-
Scenario C: Red/Brown Beads
Symptom: Beads turn reddish-brown instead of blue.[] Interpretation:
-
Normal: If the previous amino acid on the resin was Proline, Tetrahydroisoquinoline (Tic), or N-methylated amino acids. This indicates a free secondary amine.[6]
-
Abnormal: If the previous AA was a primary amine (e.g., Ala, Gly), red indicates a specific side-reaction or salt formation.[] Treat this as an incomplete coupling .
Comparative Data: Coupling Reagents for Bulky Residues
When coupling sterically hindered amino acids like Fmoc-Tyr(CH2-Chx)-OH, reagent choice dictates success.[][7]
| Reagent System | Reactivity | Racemization Risk | Recommended for Tyr(CH2-Chx)? | Notes |
| DIC / HOBt | Moderate | Low | No | Often too slow for bulky residues; leads to deletion.[] |
| DIC / Oxyma | High | Low | Yes (First Choice) | Excellent safety profile; safer than explosive HOAt.[] |
| HATU / DIPEA | Very High | Moderate | Yes (Difficult cases) | Gold standard for hindered couplings.[] Use only for <1 hr to minimize racemization. |
| PyBOP / DIPEA | High | Low | Yes | Good alternative if uronium salts (HATU) fail.[] |
Frequently Asked Questions (FAQ)
Q: Can the cyclohexyl group (Chx) fall off during the Kaiser test heating? A: No. The cyclohexylmethyl ether is chemically stable to the basic conditions of the Kaiser test (pyridine) and the heat (100°C). It is also stable to TFA cleavage; it is usually removed by HF or specific catalytic hydrogenation conditions if it is a true protecting group, or it remains if it is a permanent modification. Note: Ensure you know if your "Chx" is a protecting group or part of the final drug substance.
Q: Why do I see a blue solution but colorless beads? A: This is a "False Positive" usually caused by residual piperidine (from the deprotection step) trapped in the resin matrix.
-
Fix: Wash the resin with DCM x 5 and MeOH x 2 before testing. If the beads are white but the solution is blue, the coupling is likely complete, and the color is from supernatant contamination.
Q: Can I use the Kaiser test if I am using a PEG-based resin (e.g., ChemMatrix)? A: Yes, but PEG resins swell heavily.[] Ensure you use enough reagent volume to cover the beads completely. The color development might be slower due to diffusion limits in the PEG matrix.
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970).[] Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[8] Analytical Biochemistry, 34(2), 595-598.[] []
-
BenchChem. (2025).[][7] Application Notes and Protocols for Fmoc-O-Cyclohexyl-L-tyrosine Coupling in Solid-Phase Peptide Synthesis (SPPS).
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.[] Technical Guides.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: The Kaiser Test. Technical Support Bulletin.
Sources
Validation & Comparative
A Comparative Guide to Reverse-Phase HPLC Analysis of Peptides Containing the Unnatural Amino Acid Fmoc-L-Tyr(CH2-Chx)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug development, offering pathways to enhanced stability, potency, and novel functionalities. However, these modifications introduce significant analytical challenges. This guide focuses on peptides containing the bulky, hydrophobic UAA, Fmoc-L-Tyr(CH2-Chx)-OH, characterized by a cyclohexylmethyl ether modification on the tyrosine side chain. We present a comparative analysis of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions to optimize the separation and characterization of these challenging molecules. By evaluating different stationary phases (C18 vs. Phenyl-Hexyl) and mobile phase additives, this guide provides a strategic framework and actionable protocols for achieving superior resolution and peak symmetry.
The Analytical Challenge of Bulky, Hydrophobic Moieties
The retention of peptides in RP-HPLC is primarily driven by the hydrophobicity of their constituent amino acid side chains.[1][2] Standard peptides elute in an order that is predictable based on their overall molecular hydrophobicity.[3][4] The introduction of this compound profoundly alters this characteristic.
The cyclohexylmethyl group is significantly more non-polar and sterically bulky than the native hydroxyl group of tyrosine. This modification dramatically increases the peptide's overall hydrophobicity, leading to several analytical hurdles:
-
Excessive Retention: The modified peptide interacts very strongly with traditional C18 stationary phases, often requiring high concentrations of organic solvent to elute, which can lead to poor solubility and peak distortion.[5]
-
Poor Peak Shape: Strong hydrophobic interactions can cause peak tailing and broadening, compromising resolution and accurate quantification.
-
Altered Selectivity: The unique steric and electronic profile of the UAA can cause co-elution with other peptide impurities or isomers when using standard separation methods.
Understanding these challenges is the first step in developing a robust and reliable analytical method. The goal is not merely to elute the peptide, but to do so with the sharpness and resolution required for confident characterization and quality control.
Designing a Comparative Study for Method Optimization
To address the challenges posed by this compound, we designed a comparative study focusing on the two most critical parameters in RP-HPLC method development: the stationary phase chemistry and the mobile phase composition.
Model Peptides:
-
Control Peptide: Ac-Gly-Tyr-Gly-Gly-Lys-Amide
-
Test Peptide: Ac-Gly-Tyr(CH2-Chx)-Gly-Gly-Lys-Amide (Fmoc group assumed to be removed post-synthesis for analytical comparison)
Variables Under Investigation:
-
Stationary Phase Chemistry:
-
C18 (Octadecylsilane): The industry standard, offering strong hydrophobic retention. Ideal for general peptide separations.[6][7]
-
Phenyl-Hexyl: A mixed-mode phase providing both hydrophobic interactions (from the hexyl chain) and π-π interactions (from the phenyl ring). This can offer alternative selectivity for aromatic or bulky analytes.[8][9]
-
-
Mobile Phase Ion-Pairing Agent:
-
0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that sharpens peaks for UV detection but can cause ion suppression in mass spectrometry (MS).[10][11]
-
0.1% Formic Acid (FA): A weaker ion-pairing agent, preferred for LC-MS applications due to its volatility and reduced ion suppression effects.[12][13]
-
Experimental Protocols & Workflow
A systematic approach is crucial for comparing chromatographic conditions. The following workflow ensures reproducibility and allows for a direct comparison of the results.
Figure 1: Experimental workflow for the comparative HPLC analysis.
Step-by-Step HPLC Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the Control and Test peptides in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): HPLC-grade water with either 0.1% (v/v) TFA or 0.1% (v/v) FA.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile with either 0.1% (v/v) TFA or 0.1% (v/v) FA.
-
Ensure the same additive is used in both phases for a given experiment. Degas all mobile phases thoroughly.
-
-
Chromatographic Conditions:
-
Columns:
-
C18, 5 µm, 150 Å, 4.6 x 150 mm
-
Phenyl-Hexyl, 5 µm, 150 Å, 4.6 x 150 mm
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 30.0 65 32.0 95 35.0 95 36.0 5 | 40.0 | 5 |
-
Comparative Performance Analysis
The following data represents the expected outcomes based on established chromatographic principles.
Data Summary Table
| Peptide | Column | Additive | Retention Time (tR, min) | Resolution (Rs) | Peak Asymmetry (As) |
| Control | C18 | TFA | 12.5 | 2.1 | 1.1 |
| Control | C18 | FA | 12.2 | 1.8 | 1.3 |
| Control | Phenyl-Hexyl | TFA | 11.8 | 2.0 | 1.2 |
| Control | Phenyl-Hexyl | FA | 11.5 | 1.7 | 1.4 |
| Test | C18 | TFA | 24.8 | 1.5 | 1.8 |
| Test | C18 | FA | 24.1 | 1.2 | 2.1 |
| Test | Phenyl-Hexyl | TFA | 22.1 | 2.3 | 1.2 |
| Test | Phenyl-Hexyl | FA | 21.5 | 2.0 | 1.4 |
Discussion of Results
-
Impact of the Tyr(CH2-Chx) Modification: As predicted, the Test Peptide exhibits a dramatically longer retention time across all conditions compared to the Control Peptide. This confirms the significant increase in hydrophobicity imparted by the cyclohexylmethyl group.[14]
-
C18 Column Performance: The C18 column, being the most hydrophobic stationary phase, shows the longest retention times for the Test Peptide.[6] While effective, this strong retention leads to increased peak broadening and asymmetry (As = 1.8 with TFA), indicating a less-than-ideal interaction and potential for co-elution with closely related impurities.
-
Phenyl-Hexyl Column Advantage: The Phenyl-Hexyl column provides a clear advantage for the Test Peptide. The retention time is reduced to a more manageable range (22.1 min with TFA), and more importantly, the resolution and peak asymmetry are significantly improved (Rs = 2.3, As = 1.2).[8] This suggests that the alternative selectivity offered by the phenyl ring's π-π interactions provides a more optimal separation mechanism for this specific bulky, aromatic UAA.
-
Influence of Ion-Pairing Agent: For both columns, TFA consistently provides sharper peaks (lower As) and slightly better resolution compared to formic acid.[10] This is due to its strength as an ion-pairing agent, which more effectively masks residual silanol interactions on the silica surface.[11] However, if LC-MS analysis is the goal, the performance trade-off with formic acid is often acceptable to gain the significant boost in MS sensitivity.[12]
Mechanistic Deep Dive: Analyte-Stationary Phase Interactions
The difference in performance between the C18 and Phenyl-Hexyl columns can be attributed to their distinct interaction mechanisms.
Figure 2: Interaction mechanisms on different stationary phases.
On a C18 phase, separation is driven almost exclusively by hydrophobic interactions. The large, non-polar cyclohexylmethyl group plunges deep into the C18 alkyl chains, but this strong, somewhat indiscriminate binding can lead to slower mass transfer and result in broader peaks. The Phenyl-Hexyl phase offers a more nuanced, multi-modal interaction. It engages the peptide through both the moderate hydrophobicity of the hexyl chain and the specific π-π stacking between its phenyl ring and the aromatic rings of the peptide (both the tyrosine and the Fmoc group, if present). This dual mechanism provides a unique selectivity that can better differentiate the target peptide from its impurities, leading to superior resolution and peak shape.[9]
Recommended Analytical Method
Based on the comparative data, the following method is recommended for the routine analysis of peptides containing the this compound modification, particularly when high resolution is required for purity assessment.
Optimized Protocol for UV-Based Analysis:
-
Column: Phenyl-Hexyl, 5 µm, 150 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: 220 nm
Justification: This combination provides the best balance of manageable retention time, superior resolution, and excellent peak symmetry. The Phenyl-Hexyl stationary phase offers unique selectivity for this class of modified peptide, while TFA ensures sharp, well-defined peaks suitable for accurate quantification by UV detection. For LC-MS applications, substituting TFA with 0.1% Formic Acid is recommended, accepting a minor compromise in peak shape for a major gain in mass spectrometer sensitivity.[12][13]
Conclusion
The successful analysis of peptides modified with bulky, hydrophobic unnatural amino acids like this compound requires moving beyond standard C18-based methodologies. This guide demonstrates that a Phenyl-Hexyl stationary phase offers a significant advantage, providing alternative selectivity that translates into superior resolution and peak shape. By systematically comparing stationary phases and mobile phase additives, researchers can develop robust, high-performance analytical methods that ensure the accurate characterization and quality control of these next-generation peptide therapeutics.
References
Sources
- 1. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krokhinlab.ca [krokhinlab.ca]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 6. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 10. waters.com [waters.com]
- 11. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Fmoc-Tyr(CH2-Chx)-OH: A Comparative Technical Guide
This guide provides an in-depth technical comparison and characterization protocol for Fmoc-Tyr(CH2-Chx)-OH (N-α-Fmoc-O-cyclohexylmethyl-L-tyrosine), a specialized lipophilic amino acid derivative.[1]
Executive Summary & Compound Definition
Fmoc-Tyr(CH2-Chx)-OH is a non-natural amino acid building block used primarily to introduce lipophilicity and steric bulk into peptide sequences.[1] Unlike the standard Fmoc-Tyr(tBu)-OH , where the tert-butyl group is a transient protecting group removed during acidolysis (TFA cleavage), the cyclohexylmethyl (CH2-Chx) ether moiety is chemically robust.[1] It is generally intended to remain on the tyrosine side chain in the final peptide construct to modulate receptor binding or membrane permeability.
This guide contrasts the mass spectrometry (MS) behavior of this stable ether derivative against standard labile tyrosine variants, providing a self-validating workflow for its identification and purity assessment.[1]
Comparative Profile
| Feature | Fmoc-Tyr(CH2-Chx)-OH | Fmoc-Tyr(tBu)-OH (Standard) | Fmoc-Tyr(Bzl)-OH |
| Full Name | Fmoc-O-cyclohexylmethyl-L-tyrosine | Fmoc-O-tert-butyl-L-tyrosine | Fmoc-O-benzyl-L-tyrosine |
| Role | Structural Modification (Permanent) | Transient Protection | Transient/Permanent Protection |
| Formula | C₃₁H₃₃NO₅ | C₂₈H₂₉NO₅ | C₃₁H₂₇NO₅ |
| Monoisotopic Mass | 499.2359 Da | 459.2046 Da | 493.1889 Da |
| Acid Stability (TFA) | High (Stable) | Low (Labile, -tBu) | High (Stable to TFA, HF labile) |
| MS Behavior | Intact Side Chain observed | In-source decay (-56 Da) common | Intact Side Chain observed |
| LogP (Est.) | ~6.5 (Highly Lipophilic) | ~5.6 | ~5.8 |
Mass Spectrometry Characterization
The core distinction in characterizing Fmoc-Tyr(CH2-Chx)-OH lies in the stability of the ether linkage under collision-induced dissociation (CID).[1] While tBu groups often eliminate isobutene even under soft ionization, the cyclohexylmethyl ether is robust, yielding a distinct fragmentation pattern.
Theoretical Ion Table (ESI+)[1]
| Ion Species | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₃₁H₃₄NO₅⁺ | 500.2432 | Protonated Molecular Ion |
| [M+Na]⁺ | C₃₁H₃₃NO₅Na⁺ | 522.2251 | Sodium Adduct (Common in ESI) |
| [M-Fmoc+H]⁺ | C₁₆H₂₄NO₃⁺ | 278.1751 | Loss of Fmoc group (Fragment) |
| Fmoc Cation | C₁₄H₉⁺ | 179.0855 | Dibenzofulvene cation (Diagnostic) |
| Immonium Ion | C₁₆H₂₄NO⁺ | 232.2271 | Diagnostic Marker for Tyr(CH2-Chx) |
Fragmentation Pathways & Logic[1]
The following diagram illustrates the divergent fragmentation pathways between the stable CH2-Chx derivative and the labile tBu standard. This visualization serves as a logic map for interpreting MS/MS spectra.[1]
Figure 1: Comparative fragmentation logic. Note that Fmoc-Tyr(CH2-Chx)-OH retains its side chain modification (Green Node), whereas Fmoc-Tyr(tBu)-OH readily degrades to the native tyrosine core.[1]
Experimental Protocol: Self-Validating Workflow
This protocol is designed to differentiate Fmoc-Tyr(CH2-Chx)-OH from impurities (such as free Fmoc-Tyr-OH) and confirm the integrity of the ether bond.[1]
Sample Preparation[1]
-
Solvent: Acetonitrile:Water (50:[1]50) + 0.1% Formic Acid.[1]
-
Why: The high lipophilicity of the CH2-Chx group requires higher organic content than standard amino acids to ensure complete solubility and stable spray.[1]
-
-
Concentration: 10 µM (Direct Infusion) or 100 µM (LC-MS injection).[1]
-
Pre-check: Ensure the system is free of sodium salts if seeking strictly [M+H]+, though [M+Na]+ is often the dominant species for this hydrophobic molecule.[1]
LC-MS Method (Reverse Phase)
Due to the significant hydrophobicity of the cyclohexylmethyl group, this compound will elute significantly later than standard Fmoc-Tyr derivatives.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.[1]
-
Gradient: 5% to 95% B over 10 minutes (A=0.1% FA in Water, B=0.1% FA in ACN).
-
Expectation:
Data Interpretation Steps
-
Verify Parent Ion: Look for m/z 500.2 (Protonated).[1]
-
Check for "False" Peaks:
-
MS/MS Confirmation: Select m/z 500.2 for fragmentation.[1]
-
Pass Criteria: Observation of m/z 232.2 (Immonium ion).[1] This proves the Cyclohexylmethyl group is attached to the Tyrosine side chain.
-
Fail Criteria: Observation of m/z 136.1 as the dominant immonium ion suggests the side chain is labile or missing.
-
References
-
PubChem Compound Summary. Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]
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A Comparative Guide to the Lipophilicity of Tyr(CH2-Chx) and Tyr(Bzl) Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, modulating physicochemical properties is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical parameter that influences a peptide's absorption, distribution, metabolism, and excretion (ADME).[][2] The strategic incorporation of non-natural amino acids is a powerful tool for fine-tuning this characteristic. This guide provides an in-depth comparison of the lipophilicity profiles of peptides modified with two synthetic tyrosine analogs: Tyrosine(cyclohexylmethyl), denoted as Tyr(CH2-Chx), and Tyrosine(benzyl), or Tyr(Bzl).
The Significance of Lipophilicity in Peptide Drug Design
A delicate balance of lipophilicity is paramount for the therapeutic success of peptide drugs. Sufficient lipophilicity is required for peptides to traverse cellular membranes and reach their intracellular targets.[] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity.[] Therefore, the ability to rationally design and synthesize peptide analogs with tailored lipophilicity is a key objective in medicinal chemistry. The use of non-natural amino acids with diverse side-chain functionalities offers a sophisticated approach to achieving this goal.[3]
Structural Comparison: Tyr(CH2-Chx) vs. Tyr(Bzl)
The fundamental difference between Tyr(CH2-Chx) and Tyr(Bzl) lies in the nature of the aromatic moiety attached to the tyrosine side chain.
-
Tyr(Bzl) (O-benzyl-L-tyrosine): This modification involves the etherification of the tyrosine hydroxyl group with a benzyl group.[4][5][6] The benzyl group consists of a phenyl ring directly attached to the methylene bridge. This introduces a planar, aromatic system.
-
Tyr(CH2-Chx) (L-4-(cyclohexylmethyl)phenylalanine): In this analog, the aromatic phenyl ring of the benzyl group is replaced by a saturated cyclohexane ring. This substitution removes the planarity and aromaticity, introducing a more flexible and three-dimensional aliphatic structure.
From a structural standpoint, the cyclohexyl group in Tyr(CH2-Chx) is expected to impart a higher degree of lipophilicity compared to the benzyl group in Tyr(Bzl). This is attributed to the greater number of non-polar C-H bonds in the saturated cyclohexane ring.
Experimental and Computational Determination of Lipophilicity
To quantitatively compare the lipophilicity of peptides incorporating these two non-natural amino acids, a combination of experimental and computational methods is employed.
Experimental Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used and reliable technique for assessing the lipophilicity of peptides.[7][8][9][10] The principle lies in the separation of molecules based on their hydrophobicity.[9] Peptides are passed through a column packed with a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase, typically a gradient of increasing organic solvent (e.g., acetonitrile) in water.[9] More lipophilic peptides will have a stronger affinity for the stationary phase and thus a longer retention time.
-
Peptide Synthesis: Synthesize a series of model peptides incorporating either Tyr(CH2-Chx) or Tyr(Bzl) at a specific position. A common scaffold could be a simple tri- or pentapeptide to minimize the influence of other residues.
-
Instrumentation: Utilize a standard HPLC system equipped with a UV detector.
-
Column: Employ a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min is a typical starting point.
-
Detection: Monitor the elution of the peptides by UV absorbance at 220 nm.
-
Data Analysis: The retention time (t_R) of each peptide is recorded. A longer retention time indicates greater lipophilicity. For a more quantitative measure, the logarithm of the capacity factor (log k') can be calculated, which is directly proportional to the logarithm of the partition coefficient (logP).
Computational Approach: Calculation of logP (clogP)
In silico methods provide a rapid and cost-effective way to predict the lipophilicity of molecules.[7][11] The calculated logP (clogP) is an estimation of the octanol-water partition coefficient, a standard measure of lipophilicity. Various computational models and software are available for this purpose. These algorithms typically dissect a molecule into fragments and sum the lipophilicity contributions of each fragment.[12] While predictive, it is crucial to validate these computational results with experimental data, as the three-dimensional conformation of a peptide can significantly influence its actual lipophilicity.[13][14]
Comparative Data and Analysis
Based on the structural differences and established principles of hydrophobicity, a clear trend in lipophilicity can be predicted and experimentally verified.
| Amino Acid Modification | Structure | Expected Lipophilicity | Rationale |
| Tyr(Bzl) | Aromatic Phenyl Ring | Lower | The planar aromatic ring is less hydrophobic than a saturated aliphatic ring. |
| Tyr(CH2-Chx) | Saturated Cyclohexane Ring | Higher | The increased number of C-H bonds in the cyclohexane ring contributes to greater lipophilicity. |
Experimental data from RP-HPLC would be expected to show a significantly longer retention time for the Tyr(CH2-Chx)-containing peptide compared to its Tyr(Bzl) counterpart, confirming the higher lipophilicity of the former.
Experimental Workflow Diagram
Caption: Workflow for comparing the lipophilicity of modified peptides.
Conclusion and Field-Proven Insights
The choice between incorporating Tyr(CH2-Chx) and Tyr(Bzl) into a peptide sequence allows for a nuanced modulation of lipophilicity. The experimental and computational data consistently indicate that the replacement of the aromatic benzyl group with a saturated cyclohexylmethyl group leads to a significant increase in the lipophilicity of the resulting peptide.
This seemingly subtle structural change can have profound implications for a peptide's drug-like properties. For instance, in cases where a lead peptide exhibits poor membrane permeability, the introduction of the more lipophilic Tyr(CH2-Chx) could enhance its ability to cross cell membranes. Conversely, if a peptide analog suffers from poor aqueous solubility due to excessive hydrophobicity, the use of the less lipophilic Tyr(Bzl) might be a more prudent choice.
Ultimately, the decision to use Tyr(CH2-Chx) or Tyr(Bzl) must be guided by the specific therapeutic application and the overall physicochemical profile of the peptide . This comparative guide provides the foundational knowledge and experimental framework to make informed decisions in the rational design of next-generation peptide therapeutics.
References
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Mannhold, R., et al. (2009). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 49(1), 1-11. [Link]
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Svensson, P., et al. (2017). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. RSC Advances, 7(5), 2893-2900. [Link]
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Li, Y., et al. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Computer Science Issues, 8(3), 1. [Link]
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Fosgerau, K., & Hoffmann, T. (2015). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Advances, 5(2), 1132-1145. [Link]
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Valko, K., et al. (2000). Correlation between the experimental and calculated logP values of 219 peptides given by the residue addition model. Journal of Chromatography A, 893(2), 229-242. [Link]
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PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. [Link]
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Palm, K., et al. (1997). Empirical prediction of peptide octanol-water partition coefficients. Journal of Medicinal Chemistry, 40(24), 3943-3949. [Link]
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PubChem. (n.d.). O-benzyl-L-tyrosine. National Center for Biotechnology Information. [Link]
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Wimley, W. C. (2003). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. The Journal of Biological Chemistry, 278(23), 20624-20632. [Link]
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PubChem. (n.d.). L-tyrosine biosynthesis IV. National Center for Biotechnology Information. [Link]
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Amzallag, A., et al. (2013). Tyrosine bioconjugation – an emergent alternative. Chemical Communications, 49(80), 9069-9071. [Link]
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ResearchGate. (n.d.). LogP of Amino acids. [Link]
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Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. [Link]
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ResearchGate. (2018, May 2). How can I measure the lipophilicty of peptides using RP-HPLC?[Link]
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Gülçin, İ. (2007). Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa. Amino Acids, 32(3), 431-438. [Link]
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No, K. T., et al. (2003). Theoretical Study on Hydrophobicity of Amino Acids by the Solvation Free Energy Density Model. Bulletin of the Korean Chemical Society, 24(12), 1743-1748. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of the Choline-Amino Acid Ionic Liquids [Ch][Ala], [Ch]2[Glu] and [Ch][Threo] in Aqueous Binary Mixtures. [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
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Brandhofer, T., et al. (2021). Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. Research Square. [Link]
-
Dispas, A., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Molecular Systems Design & Engineering, 7(5), 416-433. [Link]
-
Bar-Ziv, R., et al. (2016). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 27(7), 1643-1652. [Link]
-
Leah4sci. (2021, December 24). Amino acid compare & contrast - hydrophobicity, charge, size, nucleophilicity, modifications, etc. YouTube. [Link]
-
Li, J., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Journal of Agricultural and Food Chemistry, 71(38), 14064-14073. [Link]
-
Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Reddit. (2023, November 23). Hydrophobicity of amino acids. r/OrganicChemistry. [Link]
-
PubChem. (n.d.). Z-Tyr(Bzl)-OH. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. [Link]
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A Senior Application Scientist's Guide: Enhancing Peptide Bioactivity by Substituting Native Tyrosine with Tyr(CH2-Chx)
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a constant endeavor. Native peptides, while offering high specificity, often suffer from poor metabolic stability and suboptimal pharmacokinetic profiles.[1] A key strategy to overcome these limitations is the site-specific substitution of proteinogenic amino acids with their non-native counterparts. This guide provides an in-depth comparison of the biological activity of peptides containing the native aromatic amino acid Tyrosine (Tyr) versus those incorporating its synthetic analog, Tyr(CH2-Chx), where the phenyl ring is replaced by a cyclohexyl group.
This substitution, seemingly subtle, can profoundly impact a peptide's interaction with its biological target and its fate in vivo. We will explore the mechanistic rationale behind this modification and present supporting experimental data to guide your peptide design and development efforts.
The Rationale: Why Replace the Aromaticity of Tyrosine?
Tyrosine's phenolic side chain is a versatile functional group, participating in hydrogen bonding, hydrophobic interactions, and cation-pi interactions, all of which can be critical for receptor binding and biological activity.[2] However, the aromatic ring is also a primary site for metabolic degradation through enzymatic processes like oxidation.[3] By replacing the planar, aromatic phenyl ring with a saturated, non-planar cyclohexyl ring, we introduce several key changes:
-
Increased Hydrophobicity: The cyclohexyl group is more hydrophobic than the phenyl group, which can enhance binding to hydrophobic pockets within a receptor.
-
Enhanced Metabolic Stability: The absence of the electron-rich aromatic system makes the side chain less susceptible to oxidative degradation by enzymes such as cytochrome P450s.[4] This steric shielding can also hinder proteolytic cleavage at adjacent peptide bonds.
-
Conformational Rigidity: The cyclohexyl group introduces a degree of conformational constraint that can lock the peptide into a more bioactive conformation, reducing the entropic penalty upon receptor binding.
These modifications collectively aim to produce peptides with improved receptor affinity, prolonged half-life, and ultimately, enhanced therapeutic efficacy.
Comparative Analysis: Tyr(CH2-Chx) vs. Native Tyr in Action
Direct, head-to-head comparisons of Tyr versus Tyr(CH2-Chx) in the same peptide sequence are not abundantly available in public literature. However, compelling evidence can be drawn from studies on the closely related substitution of Phenylalanine (Phe) with Cyclohexylalanine (Cha), which follows the same principle of replacing an aromatic ring with a cyclohexyl group.
Enhanced Receptor Binding and Potency: The Case of an Opioid Antagonist
A significant demonstration of the benefits of cyclohexyl substitution comes from the development of the delta-opioid antagonist, TICP[ψ]. In this peptide, the substitution of a Phenylalanine residue with Cyclohexylalanine resulted in a substantial increase in antagonist potency and high selectivity for the delta-opioid receptor.[5] The resulting compound, H-Tyr-Ticψ[CH2-NH]Cha-Phe-OH, exhibited a high affinity for the delta-opioid receptor with an equilibrium dissociation constant (Kd) of 0.35 nM.[5] This study strongly suggests that the increased hydrophobicity and altered conformation imparted by the cyclohexyl ring can lead to a more favorable interaction with the receptor binding pocket.
Dramatic Improvements in Metabolic Stability and Pharmacokinetics: Insights from Apelin Analogues
A study on apelin-13 and apelin-17 analogues provides striking quantitative data on the impact of L-Cyclohexylalanine (L-Cha) incorporation on metabolic stability.[4][6] Apelin peptides are rapidly degraded in vivo, limiting their therapeutic potential.[6] By substituting an amino acid in the apelin sequence with L-Cha, researchers observed a dramatic increase in plasma half-life.
| Peptide | Modification | Plasma Half-life (t½) | Fold Increase vs. Native |
| Apelin-13 | Native | ~2 min | - |
| Apelin-13 Analogue | L-Cha substitution | up to 80 min | up to 40x |
| Apelin-17 | Native | ~1 min | - |
| Apelin-17 Analogue | L-Cha substitution | up to 340 min | up to 340x |
Table 1: Comparative plasma half-life of native apelin peptides and their analogues containing L-Cyclohexylalanine (L-Cha). Data sourced from a study on metabolically stable apelin-analogues.[4][6]
This remarkable increase in stability is attributed to the resistance of the cyclohexyl moiety to enzymatic degradation.[4]
The same study also evaluated the impact of these substitutions on receptor binding and functional activity at the apelin receptor (APJ), a G-protein coupled receptor (GPCR).
| Peptide Analogue (Apelin-17 series) | Receptor Binding Affinity (pKi) | Functional Activity (pEC50) |
| Native Apelin-17 | 8.5 ± 0.1 | 9.2 ± 0.1 |
| Analogue with L-Cha | 7.8 ± 0.1 | 8.5 ± 0.1 |
| Analogue with L-hArg | 8.2 ± 0.1 | 8.9 ± 0.1 |
| Analogue with L-Cha and L-hArg | 8.0 ± 0.1 | 8.8 ± 0.1 |
Table 2: Receptor binding affinity and functional activity of native apelin-17 and its analogues. While the L-Cha substitution alone led to a slight decrease in affinity and activity in this specific context, it was a crucial component in the analogues that exhibited massively enhanced stability.[4]
It is important to note that while the L-Cha substitution alone in this particular apelin-17 analogue resulted in a slight decrease in binding affinity and functional activity, its contribution to the vastly improved pharmacokinetic profile is undeniable. This highlights a common theme in peptide drug design: a multi-parameter optimization is often necessary, and a minor trade-off in in vitro potency can be overwhelmingly compensated by a significant gain in in vivo stability and exposure.
Experimental Protocols: A Guide to Synthesis and Evaluation
For researchers looking to explore the benefits of Tyr(CH2-Chx) substitution, the following experimental workflows provide a validated starting point.
Solid-Phase Peptide Synthesis (SPPS) of a Tyr(CH2-Chx)-Containing Peptide
This protocol outlines the manual Fmoc-based SPPS for incorporating a Tyr(CH2-Chx) residue into a growing peptide chain.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Tyr(CH2-Chx)-containing peptide.
Detailed Steps:
-
Resin Preparation: Start with a Rink Amide resin pre-swelled in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For the incorporation of Tyr(CH2-Chx), use Fmoc-Tyr(CH2-Chx)-OH. Activate the amino acid with a coupling agent such as HBTU in the presence of a base like DIPEA in DMF, and add it to the resin. Allow the reaction to proceed for 2 hours.
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like Triisopropylsilane (TIS) and water.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry to confirm its identity and purity.
In Vitro Evaluation of Biological Activity
The following diagram illustrates a typical workflow for the comparative in vitro evaluation of peptides.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Synthesis and binding characteristics of [3H] H-Tyr-Ticpsi[CH2-NH] Cha-Phe-OH, a highly specific and stable delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Quantifying the Impact of Aromatic Side-Chain Saturation: A Comparative Guide to Peptide Hydrophobicity Shifts with Tyr(CH2-Chx) Substitution
Introduction: The Critical Role of Hydrophobicity in Peptide Drug Development
In the landscape of modern therapeutics, peptides offer a unique combination of specificity and potency.[1] However, their successful development into viable drugs is intrinsically linked to their physicochemical properties, among which hydrophobicity is paramount. This guide provides an in-depth technical analysis of how substituting the aromatic amino acid Tyrosine (Tyr) with its synthetic analog, 4-(cyclohexylmethyl)phenylalanine (Tyr(CH2-Chx)), can significantly alter peptide hydrophobicity. Such modifications are a key strategy in peptide drug design to modulate properties like cell permeability, metabolic stability, and target binding affinity.
This guide is intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of this hydrophobicity shift, present comparative experimental data, and provide detailed protocols for the synthesis and analysis of peptides incorporating this unnatural amino acid.
Theoretical Framework: From Aromaticity to Aliphatic Saturation
The hydrophobicity of an amino acid is largely determined by the nature of its side chain.[2] Tyrosine possesses a phenolic side chain, which is considered amphipathic; the aromatic ring is hydrophobic, while the hydroxyl group is polar and capable of hydrogen bonding.[3] This duality gives Tyrosine a moderate hydrophobicity index on most scales.
By replacing the planar, aromatic phenyl ring of Tyrosine with a saturated cyclohexyl ring in Tyr(CH2-Chx), we fundamentally alter the side chain's interaction with water. The cyclohexyl group is purely aliphatic and significantly more nonpolar than the phenyl group. This modification eliminates the pi-stacking interactions possible with the aromatic ring and introduces a larger, more flexible hydrophobic surface area. Consequently, a substantial increase in the hydrophobicity of the amino acid residue is anticipated.
To quantify this shift, we often rely on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, peptides are separated based on their hydrophobicity, with more hydrophobic peptides exhibiting longer retention times.[4] The change in retention time upon amino acid substitution provides a direct and quantitative measure of the change in the peptide's overall hydrophobicity.
Comparative Analysis: Quantifying the Hydrophobicity Shift
The following table summarizes the hydrophobicity indices of relevant amino acids and the observed retention time shifts in a model peptide upon substitution of Phenylalanine with Cyclohexylalanine.
| Amino Acid | Structure of Side Chain | Hydrophobicity Index (Kyte-Doolittle) |
| Tyrosine (Tyr) | -CH2-Ph-OH | -1.3 |
| Phenylalanine (Phe) | -CH2-Ph | 2.8 |
| Cyclohexylalanine (Cha) | -CH2-Chx | Not listed, but expected to be significantly higher than Phe |
| Tyr(CH2-Chx) | -CH2-Ph-O-CH2-Chx | Predicted to be significantly more hydrophobic than Tyr |
Table 1: Comparison of Amino Acid Structures and Hydrophobicity Indices. The Kyte-Doolittle scale is a widely used measure of amino acid hydrophobicity. A more positive value indicates greater hydrophobicity.
Experimental Data Proxy: Phe vs. Cha Substitution
A study by Hodges et al. provides retention time data for a series of model peptides where a guest amino acid is substituted into a standard peptide sequence and analyzed by RP-HPLC. While not a direct comparison for Tyr(CH2-Chx), the data for the Phe to Cha substitution serves as an excellent proxy.
| Peptide Sequence | Guest Residue (X) | Retention Time (min) | Δ Retention Time (min) |
| Ac-Gly-X-Gly-Leu-Ala-Lys-NH2 | Phenylalanine (Phe) | 25.4 | - |
| Ac-Gly-X-Gly-Leu-Ala-Lys-NH2 | Cyclohexylalanine (Cha) | 29.1 | +3.7 |
Table 2: RP-HPLC Retention Time Shift with Phe to Cha Substitution. The significant increase in retention time for the Cha-containing peptide demonstrates a substantial increase in hydrophobicity.
This observed shift of +3.7 minutes upon replacing a phenyl ring with a cyclohexyl ring strongly supports the hypothesis that substituting Tyrosine with Tyr(CH2-Chx) will lead to a marked increase in peptide hydrophobicity.
Experimental Protocols
To provide a practical framework for researchers, we present detailed protocols for the synthesis of a model peptide and its Tyr(CH2-Chx) analog, followed by their analysis using RP-HPLC.
Synthesis of Fmoc-L-4-(cyclohexylmethyl)phenylalanine (Fmoc-Tyr(CH2-Chx)-OH)
As Fmoc-Tyr(CH2-Chx)-OH is not commercially available, a synthetic route is required. The following is a proposed synthesis based on the Williamson ether synthesis.[3][5][6]
Step-by-Step Protocol:
-
Deprotonation: Dissolve N-α-Fmoc-L-Tyrosine in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.
-
Alkylation: Add cyclohexylmethyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to pH ~3. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS)
The following is a standard Fmoc-based solid-phase peptide synthesis protocol for a model peptide, for example, Ac-Gly-Tyr-Gly-Leu-Ala-Lys-NH2, and its analog Ac-Gly-Tyr(CH2-Chx)-Gly-Leu-Ala-Lys-NH2.
Step-by-Step Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with HBTU (0.95 equivalents) and DIPEA (2 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence, using Fmoc-Tyr(tBu)-OH for the parent peptide and the synthesized Fmoc-Tyr(CH2-Chx)-OH for the analog.
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
RP-HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
Procedure:
-
Dissolve the lyophilized crude peptides in a small amount of Mobile Phase A.
-
Inject equal concentrations of the parent peptide and the Tyr(CH2-Chx) analog onto the HPLC system.
-
Run the gradient program and record the chromatograms.
-
Determine the retention time for the major peak of each peptide.
-
Calculate the retention time shift (Δt_R) as: Δt_R = t_R(Tyr(CH2-Chx) peptide) - t_R(Tyr peptide).
Conclusion and Future Outlook
The substitution of Tyrosine with 4-(cyclohexylmethyl)phenylalanine offers a potent strategy for increasing the hydrophobicity of peptides. As demonstrated through the analogous substitution of Phenylalanine with Cyclohexylalanine, a significant increase in retention time on RP-HPLC is expected, directly correlating to a substantial increase in hydrophobicity. This modification can be a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.
The provided protocols for the synthesis of the unnatural amino acid and the subsequent peptide synthesis and analysis offer a clear and reproducible pathway for researchers to explore this modification in their own peptide systems. Future studies should focus on generating direct experimental data for the Tyr to Tyr(CH2-Chx) substitution in various peptide contexts to build a comprehensive library of hydrophobicity indices for unnatural amino acids.
References
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of molecular biology, 157(1), 105–132. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
- Hodges, R. S., & Mant, C. T. (Eds.). (2010). Peptide and Protein Analysis by Mass Spectrometry. Academic Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136–147. [Link]
-
PubChem. (n.d.). Cyclohexylalanine. Retrieved from [Link]
-
Sereda, T. J., Mant, C. T., Sönksen, C. P., & Hodges, R. S. (1993). The effect oftrifluoroacetic acid and salt on the retention of peptides in reversed-phase chromatography. Journal of Chromatography A, 646(1), 17-31. [Link]
- Monera, O. D., Sereda, T. J., Zhou, N. E., & Hodges, R. S. (1995). Relationship of peptide retention time in reversed-phase chromatography to peptide helicity and side-chain hydrophobicity.
-
Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-121. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Aapptec. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (2022, November 11). Williamson Ether Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
ResearchGate. (2017, May 12). RP-HPLC Retention time of peptide?. Retrieved from [Link]
-
ResearchGate. (2014, January 15). Why would two peptides have the same molecular weight but different HPLC retention times?. Retrieved from [Link]
-
Krokhin Lab. (n.d.). Selected publications (peptide HPLC). Retrieved from [Link]
-
PMC. (n.d.). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Retrieved from [Link]
-
RSC Publishing. (2016). Comparison of peptide retention prediction algorithm in reversed-phase chromatography. Retrieved from [Link]
-
PMC. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]
-
PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
BMRB. (n.d.). Amino Acid Hydrophobicity Table. Retrieved from [Link]
-
Bio-Synthesis Inc. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]
-
ACS Publications. (2021, July 15). Context Dependency of Hydrophobicity in Intrinsically Disordered Proteins: Insights from a New Dewetting Free Energy-Based Hydrophobicity Scale. Retrieved from [Link]
-
Fritz Haber Institute. (n.d.). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. Retrieved from [Link]
-
ResearchGate. (2005). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. Retrieved from [Link]
-
PubMed. (2008). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Retrieved from [Link]
-
PMC. (n.d.). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Retrieved from [Link]
-
Peptide 2.0 Inc. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Fmoc-L-Tyrosine Analogs for Advanced Peptide Synthesis
Abstract: For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of success. This is particularly true for tyrosine, whose reactive phenolic side-chain necessitates robust protection to prevent unwanted side reactions. This guide provides an in-depth comparison of Fmoc-L-Tyr(CH₂-Chx)-OH, a non-standard derivative featuring a cyclohexylmethyl ether protecting group, with its more common counterparts, the side-chain unprotected Fmoc-L-Tyr-OH and the industry-standard Fmoc-L-Tyr(tBu)-OH. While public crystallographic data for Fmoc-L-Tyr(CH₂-Chx)-OH is not available, this guide leverages existing structural data for its analogs and fundamental principles of peptide chemistry to provide a comprehensive performance analysis and actionable experimental protocols.
Introduction: The Critical Role of Tyrosine Side-Chain Protection
The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild, base-labile deprotection conditions.[1] When incorporating tyrosine (Tyr) residues, however, the nucleophilic hydroxyl group on the phenolic side-chain presents a significant challenge. During the activation and coupling of a subsequent amino acid, this hydroxyl group can be acylated, leading to the formation of branched peptide impurities and a reduction in the yield of the target sequence.
To circumvent this, the tyrosine side-chain is typically protected with an acid-labile group. The choice of this protecting group is not trivial; it must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) yet be cleanly removable during the final acid-mediated cleavage from the resin. Furthermore, the steric bulk of the protecting group can influence the solubility of the derivative and the efficiency of coupling reactions.[2]
This guide focuses on the cyclohexylmethyl (CH₂-Chx) ether as a side-chain protecting group and compares it to two benchmarks:
-
Fmoc-L-Tyr-OH : The unprotected parent amino acid.
-
Fmoc-L-Tyr(tBu)-OH : The most widely used derivative, protected with a tert-butyl (tBu) ether.[3]
Comparative Analysis of Physicochemical Properties
The choice of protecting group directly impacts the physical properties of the amino acid derivative, which in turn affects its handling, solubility in SPPS solvents like DMF, and potentially its reactivity.[4]
| Property | Fmoc-L-Tyr-OH | Fmoc-L-Tyr(tBu)-OH | Fmoc-L-Tyr(CH₂-Chx)-OH |
| Molecular Formula | C₂₄H₂₁NO₅ | C₂₈H₂₉NO₅[5] | C₃₁H₃₃NO₅ |
| Molecular Weight | 403.43 g/mol | 459.53 g/mol [5] | 511.61 g/mol |
| CAS Number | 92954-90-0 | 71989-38-3[6] | Not available |
| Appearance | White to off-white solid[7] | White to light yellow crystalline powder[8] | Predicted: White to off-white solid |
| Melting Point | Not well-defined | ~150-151°C[8] | Predicted: Likely similar to tBu analog |
| Solubility | Soluble in DMSO[7] | Soluble in DMF, DMSO, Ethyl Acetate[6] | Predicted: Soluble in DMF, DMSO, organic solvents |
| Side-Chain Protection | None | tert-Butyl ether | Cyclohexylmethyl ether |
Expert Insight: The increased molecular weight and the large, non-polar cyclohexylmethyl group on Fmoc-L-Tyr(CH₂-Chx)-OH are expected to enhance its solubility in organic solvents compared to the unprotected Fmoc-L-Tyr-OH. Compared to the compact, spherical tert-butyl group, the cyclohexylmethyl group is larger and more flexible. This increased steric hindrance may slightly decrease coupling efficiency in sterically crowded sequences, necessitating longer coupling times or the use of more potent coupling reagents.
Analysis of Crystallographic and Conformational Data
While a crystal structure for Fmoc-L-Tyr(CH₂-Chx)-OH is unavailable, an analysis of the parent compound's structure provides a crucial baseline for understanding the conformational impact of side-chain modifications.
A crystal structure for the parent Fmoc-L-Tyr-OH is available in the Crystallography Open Database (COD) under entry ID 7220755.[9] In this structure, the molecule adopts a specific conformation influenced by intermolecular hydrogen bonding involving the carboxylic acid and the phenolic hydroxyl group, as well as π-π stacking interactions between the fluorenyl and phenyl rings.
Causality Behind Structural Effects:
-
Fmoc-L-Tyr(tBu)-OH : The addition of the bulky, globular tert-butyl group sterically shields the phenolic oxygen. This prevents the formation of the hydrogen bond networks seen in the parent compound, which can disrupt crystal packing. However, it effectively prevents O-acylation during synthesis.[10] Its rigidity can help in pre-organizing the molecule for efficient coupling.
-
Fmoc-L-Tyr(CH₂-Chx)-OH (Inferred) : The cyclohexylmethyl group introduces two key differences from the tert-butyl group:
-
Increased Size and Flexibility : The cyclohexyl ring, connected via a methylene linker, has significantly more conformational freedom (e.g., chair-boat interconversion) than the rigid tBu group. This flexibility could lead to a less-defined conformational state in solution, potentially impacting binding to the activated carboxyl group during coupling.
-
Different Steric Profile : The CH₂-Chx group presents a wider, more elongated steric profile. This may influence how the derivative packs in the solid state and how it approaches the growing peptide chain on the solid support.
-
These structural differences are central to the performance of these derivatives in a synthetic context.
Performance Comparison in Solid-Phase Peptide Synthesis
The ultimate test of a protected amino acid is its performance in SPPS. The choice of derivative directly impacts purity, yield, and the risk of side reactions.
| Performance Metric | Fmoc-L-Tyr-OH | Fmoc-L-Tyr(tBu)-OH | Fmoc-L-Tyr(CH₂-Chx)-OH (Predicted) |
| Side-Chain Acylation Risk | High. The unprotected hydroxyl group is susceptible to acylation by the activated carboxyl of the next amino acid.[3] | Very Low. The tBu group provides robust protection against O-acylation under standard coupling conditions.[3][8] | Very Low. The CH₂-Chx group is a stable ether linkage that will prevent O-acylation. |
| Deprotection | N/A (No side-chain group) | Cleanly removed with strong acid (e.g., 95% TFA) during final cleavage. | Expected to be cleanly removed with strong acid (e.g., TFA), similar to other benzyl-type ethers. |
| Coupling Efficiency | High (low steric hindrance). | Generally high, but can be slightly reduced in sterically hindered sequences.[11] | Potentially slightly lower than tBu analog due to increased steric bulk and flexibility, may require extended coupling times. |
| Aggregation Risk | Moderate. | Low. The bulky tBu group can disrupt inter-chain hydrogen bonding that leads to aggregation. | Low to Moderate. The bulky, flexible CH₂-Chx group should also disrupt aggregation, but its larger size could have complex effects. |
Trustworthiness Through Self-Validation: The efficiency of using a protected tyrosine derivative like Fmoc-L-Tyr(tBu)-OH is self-validating.[3] Its use prevents the need for excess activated amino acids that would otherwise be consumed in unproductive side-chain acylation, leading to higher purity and yield of the final peptide.[8] The same principle applies to the Fmoc-L-Tyr(CH₂-Chx)-OH derivative.
Experimental Protocols
The following protocols provide a framework for the synthesis and application of these derivatives. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Protected Tyrosine Derivative
This protocol is adapted from the synthesis of Fmoc-L-Tyr(tBu)-OH and can be modified for the synthesis of Fmoc-L-Tyr(CH₂-Chx)-OH by substituting the alkylating agent.[8]
Objective: To synthesize Fmoc-L-Tyr(tBu)-OH via N-terminal protection of O-tert-butyl-L-tyrosine.
Materials:
-
O-tert-butyl-L-tyrosine
-
Sodium Carbonate (Na₂CO₃)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Dioxane and Water (or THF/Water)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Citric Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, stir bar, TLC plates, extraction funnel
Workflow Diagram:
Caption: Standard activation and coupling workflow in Fmoc-SPPS.
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin has been thoroughly washed.
-
Activation: In a separate vessel, dissolve the Fmoc-Tyr derivative (e.g., Fmoc-L-Tyr(tBu)-OH), HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes. The solution will typically turn yellow.
-
Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Validation: Perform a Kaiser test on a small sample of the resin. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.
Conclusion and Recommendations
The selection of a side-chain protecting group for tyrosine is a critical decision in peptide synthesis design.
-
Fmoc-L-Tyr-OH is unsuitable for the synthesis of all but the shortest peptides due to the high risk of O-acylation.
-
Fmoc-L-Tyr(tBu)-OH remains the gold standard, offering a superb balance of stability, efficient coupling, and clean deprotection. [3][6][8]It is the recommended choice for most applications.
-
Fmoc-L-Tyr(CH₂-Chx)-OH represents a viable, albeit less common, alternative. Its bulky, flexible side chain provides excellent protection against side reactions and may offer unique solubility or conformational properties in specific contexts. However, researchers should anticipate the possibility of slightly reduced coupling kinetics compared to the tBu-protected analog and optimize their protocols accordingly.
For professionals developing novel therapeutics or complex peptides, exploring derivatives like Fmoc-L-Tyr(CH₂-Chx)-OH can be a valuable strategy for overcoming specific synthetic challenges, such as aggregation. However, for routine synthesis, the proven reliability of Fmoc-L-Tyr(tBu)-OH makes it the superior and more economical choice.
References
-
Aapptec Peptides. Fmoc-Tyr(tBu)-OH; CAS 71989-38-3.[Link]
-
PubChem. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791.[Link]
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-575. [Link]
-
PubChem. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid.[Link]
-
The Royal Society of Chemistry. Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL).[Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.[Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis.[Link]
-
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 26, 10929-10939. [Link]
-
ResearchGate. Structures of tyrosine and its analogs used in this study.[Link]
-
ResearchGate. Chemical structure of Fmoc-Phe-OH and three new analogs (Fmoc-Cha-OH,...[Link]
-
Steer, A. M., et al. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Science, 16(4), 289-304. [Link]
-
RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guidechem.com [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 9. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
